[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
Description
BenchChem offers high-quality [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHHRWDWBGNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol chemical structure
An In-Depth Technical Guide to [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
Foreword
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on a specific, highly functionalized derivative, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol. The introduction of a 2,6-difluorophenyl group at the N1 position is a strategic design element often employed in drug discovery to modulate molecular conformation and improve metabolic stability by blocking potential sites of oxidative metabolism. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway rooted in established chemical principles, detailed analytical characterization methods, and its potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol is a heterocyclic compound featuring a central pyrazole ring, substituted at the N1 position with a 2,6-difluorophenyl group and at the C3 position with a hydroxymethyl group. The strategic placement of the fluorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.
Below is the chemical structure and a table summarizing its predicted physicochemical properties.
Caption: Chemical structure of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol.
Table 1: Physicochemical Properties
| Property | Value (Predicted) | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₂N₂O | - |
| Molecular Weight | 210.18 g/mol | - |
| XLogP3 | 1.5 | PubChem Analog |
| Hydrogen Bond Donor Count | 1 | PubChem Analog |
| Hydrogen Bond Acceptor Count | 4 | PubChem Analog |
| Rotatable Bond Count | 2 | PubChem Analog |
| Topological Polar Surface Area | 44.9 Ų | PubChem Analog |
Note: Experimental data for this specific molecule is not widely available. These properties are estimated based on its structure and data from analogous compounds.[3]
Proposed Synthetic Pathway
The synthesis of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol can be logically achieved via a two-step process starting from the corresponding pyrazole-3-carbaldehyde intermediate. This approach is predicated on established synthetic methodologies for pyrazole derivatives, particularly the Vilsmeier-Haack reaction for formylation, followed by a standard reduction of the aldehyde.[4][5][6]
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carbaldehyde
The formation of the pyrazole ring is a critical step, often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2] A highly effective method for producing 4-formylpyrazoles is the Vilsmeier-Haack reaction, which involves the reaction of a hydrazone with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][7]
Protocol:
-
Hydrazone Formation:
-
To a solution of an appropriate three-carbon aldehyde or ketone precursor in ethanol, add an equimolar amount of 2,6-difluorophenylhydrazine.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the resulting hydrazone intermediate can often be isolated by filtration or evaporation of the solvent.
-
-
Vilsmeier-Haack Cyclization & Formylation:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3-5 equivalents) to ice-cold DMF (used as both reagent and solvent) with stirring.
-
Slowly add the hydrazone intermediate from the previous step to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6] The causality here is that the elevated temperature drives the electrophilic cyclization and formylation to completion.
-
After cooling, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the reaction intermediates and precipitates the product.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Step 2: Reduction to [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes over other potential functional groups.
Protocol:
-
Reduction Reaction:
-
Dissolve the 1-(2,6-difluorophenyl)-1H-pyrazole-3-carbaldehyde (1 equivalent) in a suitable protic solvent like methanol or ethanol.
-
Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction upon addition of the hydride reagent.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the solution. The excess is used to ensure complete conversion.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or dilute HCl to destroy any excess NaBH₄.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude alcohol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The following tables outline the expected chemical shifts for the target molecule.
Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.50 | t, J ≈ 8.4 Hz | 1H | H-4' (Phenyl) | Central proton of the difluorophenyl ring, coupled to two adjacent protons. |
| ~7.15 | t, J ≈ 8.0 Hz | 2H | H-3', H-5' (Phenyl) | Protons on the phenyl ring coupled to H-4' and the two fluorine atoms. |
| ~7.60 | d, J ≈ 2.4 Hz | 1H | H-5 (Pyrazole) | Pyrazole proton coupled to H-4. |
| ~6.40 | d, J ≈ 2.4 Hz | 1H | H-4 (Pyrazole) | Pyrazole proton coupled to H-5. |
| ~4.80 | s | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |
| ~2.50 | br s | 1H | -CH₂OH | Exchangeable proton of the hydroxyl group. |
Note: The residual solvent peak for CDCl₃ appears at δ 7.26 ppm.[8]
Table 3: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.0 (dd) | C-2', C-6' (Phenyl) | Carbons directly bonded to fluorine, showing strong C-F coupling. |
| ~152.0 | C-3 (Pyrazole) | Carbon bearing the methanol group. |
| ~132.0 (t) | C-4' (Phenyl) | Phenyl carbon coupled to adjacent fluorines. |
| ~130.5 | C-5 (Pyrazole) | Pyrazole CH. |
| ~112.0 (dd) | C-3', C-5' (Phenyl) | Phenyl carbons coupled to fluorine atoms. |
| ~106.0 | C-4 (Pyrazole) | Pyrazole CH. |
| ~58.0 | -CH₂OH | Methylene carbon. |
Note: The solvent peak for CDCl₃ appears at δ 77.16 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic/pyrazole) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂) |
| 1600-1450 | Strong | C=C and C=N stretching (aromatic/pyrazole rings) |
| 1250-1150 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z Value | Interpretation |
|---|---|
| 211.07 | [M+H]⁺ (Calculated for C₁₀H₉F₂N₂O⁺: 211.0683) |
| 233.05 | [M+Na]⁺ (Calculated for C₁₀H₈F₂N₂NaO⁺: 233.0502) |
| 193.06 | [M+H - H₂O]⁺ (Loss of water) |
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[9][10][11] The title compound, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, serves as a valuable and versatile building block for the synthesis of more complex drug candidates.
-
Kinase Inhibitors: The pyrazole core is present in several approved kinase inhibitors.[1] The hydroxymethyl group can be further functionalized to introduce moieties that target specific binding pockets within the kinase domain.
-
Anti-inflammatory Agents: Pyrazole derivatives, such as Celecoxib, are potent anti-inflammatory drugs.[10] This scaffold could be elaborated to develop new selective inhibitors of enzymes like COX-2.
-
Anticancer Therapeutics: Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various pathways including cell cycle regulation and apoptosis.[11] The 2,6-difluoro substitution pattern is known to enhance the potency and metabolic stability of many bioactive molecules.
Conclusion
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol is a strategically designed heterocyclic compound with significant potential as an intermediate in drug discovery and medicinal chemistry. This guide has outlined a robust and logical synthetic pathway, detailed the expected outcomes of standard analytical characterization techniques, and highlighted its potential applications. The combination of the biologically active pyrazole core with the modulating effects of the difluorophenyl group makes this molecule a compelling starting point for the development of novel therapeutic agents.
References
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ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from ResearchGate.[9]
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Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from Research and Reviews.[2]
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Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from Royalchem.[10]
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PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from PMC.[1]
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MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from MDPI.[11]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from The Royal Society of Chemistry.[12]
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PubChem. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. Retrieved from PubChem.[3]
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MilliporeSigma. (1H-Pyrazol-3-yl)methanol | 23585-49-1. Retrieved from MilliporeSigma.
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EPA. 1H-Pyrazol-3-ol Properties. Retrieved from EPA.[13]
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Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. (n.d.). Retrieved from a relevant scientific journal or database.[14]
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Semantic Scholar. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from Semantic Scholar.[15]
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PMC. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from PMC.[4]
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MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from MDPI.[16]
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ResearchGate. (2018, July 17). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from ResearchGate.[5]
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Sigma-Aldrich. (1H-Pyrazol-4-yl)methanol | 25222-43-9. Retrieved from Sigma-Aldrich.
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ChemicalBook. (1h-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr. Retrieved from ChemicalBook.[17]
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BLDpharm. 618441-71-7|(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. Retrieved from BLDpharm.[18]
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Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Retrieved from isotope.com.[8]
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ChemicalBook. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1. Retrieved from ChemicalBook.[19]
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MDPI. (2018, August 1). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from MDPI.[6]
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PubChem. Perfluoro-8-chloro-1-octanesulfonic acid | C8HClF16O3S | CID 15564880. Retrieved from PubChem.[20]
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Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from Atlantis Press.
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from a relevant scientific journal or database.[21]
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AiFChem. 270920-41-7 | (1H-Pyrazol-3-yl)methanol hydrochloride. Retrieved from AiFChem.[22]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from a relevant scientific journal or database.[7]
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An In-depth Technical Guide to (2,6-Difluorophenyl)pyrazole Methanol Derivatives for Advanced Research
Abstract: The (2,6-difluorophenyl)pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. The introduction of a methanol moiety to this core creates a versatile synthetic handle for further molecular elaboration, enabling access to a diverse chemical space. This guide provides a comprehensive technical overview of the properties, synthesis, and safety considerations for a representative member of this class, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol . Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its application in a laboratory setting.
Chemical Identity and Physicochemical Properties
The precise nomenclature "(2,6-difluorophenyl) pyrazole methanol" can be ambiguous. This guide focuses on a synthetically accessible and medicinally relevant isomer, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol . The 2,6-difluoro substitution on the phenyl ring is of particular interest as it can enforce a perpendicular (orthogonal) orientation between the phenyl and pyrazole rings, which is often exploited in drug design to control conformation and modulate target engagement.
Molecular Structure
The structure consists of a pyrazole ring substituted at the N1 position with a 2,6-difluorophenyl group and at the C3 position with a hydroxymethyl group.
Caption: Structure of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol.
Chemical Identifiers and Properties
Quantitative data for the specific 2,6-difluoro isomer is not widely published. The following table includes data for the closely related [1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1494088-89-9) and other analogs to provide estimated values.[1] Researchers should expect similar, but not identical, properties.
| Property | Value (Estimated or from Analogs) | Source (Analog) |
| CAS Number | Not assigned (Target); 1494088-89-9 (2,4-isomer) | BLDpharm[1] |
| Molecular Formula | C₁₀H₈F₂N₂O | N/A |
| Molecular Weight | 210.18 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 103-107 °C (for 2,4-difluoro acetophenone analog) | ChemicalBook[2] |
| Solubility | Soluble in Methanol, Chloroform (Slightly) | ChemicalBook[2] |
| pKa | ~2.0 (Predicted, acidic proton of pyrazole) | ChemicalBook[2] |
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[3] A robust and logical pathway to the target molecule involves a two-step process: first, the construction of the pyrazole core via condensation, followed by the reduction of a suitable functional group to the primary alcohol.
Synthetic Workflow
The proposed synthesis begins with the condensation of (2,6-difluorophenyl)hydrazine with a 1,3-dicarbonyl compound, specifically ethyl 4,4-dimethoxy-3-oxobutanoate. This reaction builds the substituted pyrazole ring. The resulting ester is then reduced to the target methanol derivative.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate
-
Rationale: The condensation of a hydrazine with a 1,3-dicarbonyl equivalent is the most classical and reliable method for forming the pyrazole ring. Using an unsymmetrical dicarbonyl dictates the regiochemistry, with the less hindered ketone typically reacting first with the substituted nitrogen of the hydrazine.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add (2,6-difluorophenyl)hydrazine (1.0 eq).
-
Add ethanol (or glacial acetic acid for a more acidic catalysis) to dissolve the hydrazine (~5 mL per 1 g).
-
Add ethyl 4,4-dimethoxy-3-oxobutanoate (1.05 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pyrazole ester intermediate.
-
Step 2: Reduction to [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol without affecting the aromatic rings. Sodium borohydride (NaBH₄) can also be used, but may require harsher conditions or additives.
-
Procedure:
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.
-
Dissolve the pyrazole ester from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
Carefully quench the reaction by cooling back to 0°C and slowly adding water, followed by 15% aq. NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts into a filterable solid.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the final title compound.
-
Applications in Medicinal Chemistry
The pyrazole core is a well-known pharmacophore present in numerous approved drugs.[4] The (2,6-difluorophenyl)pyrazole methanol structure serves as a versatile building block for several reasons:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism on the phenyl ring, improving the pharmacokinetic profile of drug candidates.
-
Conformational Control: The ortho-difluoro substitution pattern can restrict the rotation around the phenyl-pyrazole bond, locking the molecule into a specific, biologically active conformation.
-
Vector for Further Synthesis: The primary alcohol is an excellent synthetic handle. It can be oxidized to an aldehyde for reductive aminations or Wittig reactions, or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution to introduce a wide array of other functional groups.
This scaffold is particularly relevant in the development of inhibitors for kinases, GPCRs, and other enzyme targets where precise three-dimensional positioning of pharmacophoric elements is crucial for activity.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for the title compound. The following information is extrapolated from SDS documents for structurally related fluorinated aromatic compounds, pyrazoles, and alcohols.[5][6][7][8][9] A thorough risk assessment should be conducted before handling.
Hazard Identification
| Hazard Class | GHS Classification (Anticipated) | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed or inhaled. | P301+P312, P304+P312 |
| Skin Irritation | Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Target Organ Toxicity | May cause respiratory irritation. | P261, P271 |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
CAS#:86404-63-9 | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone . Chemsrc. [Link]
-
86404-63-9(Difluoro triazolyl acetophenone) . Kuujia.com. [Link]
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1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . CAS Common Chemistry. [Link]
-
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone CAS 86404-63-9 . Watson International. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents . Journal of Organic Chemistry. [Link]
-
[2-(1H-PYRAZOL-1-YL)PHENYL]METHANOL Properties . MOLBASE. [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-Novel-1-%5B(2%2C6-Dichloro-4-trifluorome-Reddy-Reddy/d80f80720b0c67534d0b1d0335e390c58f0c3d9b]([Link]
-
Pyrazol-1-yl-methanol . PubChem, NIH. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles . MDPI. [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine . International Journal of Chemical and Pharmaceutical Sciences. [Link]
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The Pyrazole-3-Methanol Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity to serve as both a hydrogen bond donor and acceptor make it an ideal framework for drug design.[3] This guide focuses specifically on the pyrazole-3-methanol core, a versatile derivative that offers a unique handle for structural modification and interaction with biological targets. We will explore the synthetic rationale for its creation, its diverse applications in oncology and inflammation, and the underlying structure-activity relationships that drive its efficacy. This document is intended to serve as a technical resource, providing field-proven insights and detailed protocols for scientists actively engaged in drug discovery.
The Strategic Advantage of the Pyrazole-3-Methanol Core
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a specific set of properties that are highly advantageous in medicinal chemistry. The introduction of a methanol group (-CH₂OH) at the C3 position adds a critical functional dimension.
-
Rationale for the Methanol Group: The primary hydroxyl group is a small, polar, and versatile functional group. It can act as a hydrogen bond donor and acceptor, allowing for specific and strong interactions within the binding pockets of target enzymes, such as kinases.[1] This often enhances binding affinity and selectivity. Furthermore, it provides a crucial site for further chemical modification (e.g., etherification, esterification) to fine-tune pharmacokinetic properties like solubility and metabolic stability.
-
Key Therapeutic Targets: The pyrazole scaffold is a well-established "hinge-binder" in the ATP-binding site of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making pyrazole derivatives potent anticancer agents.[2][4] Additionally, the pyrazole moiety is central to selective COX-2 inhibitors like Celecoxib, highlighting its importance in developing anti-inflammatory drugs with improved safety profiles.[5][6]
Synthetic Pathways and Methodologies
The synthesis of pyrazole-3-methanol derivatives is not typically a single-step process but rather a strategic sequence built upon foundational pyrazole synthesis. The most logical and common approach involves the creation of a pyrazole-3-carbaldehyde or pyrazole-3-carboxylate intermediate, which is then reduced to the desired primary alcohol.
Core Pyrazole Ring Synthesis
The Knorr pyrazole synthesis and its variations remain the most fundamental method. This involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. The choice of substituents on both reactants directly dictates the substitution pattern on the final pyrazole ring.
Installation of the C3-Methanol Precursor
Direct synthesis often yields a more stable precursor at the C3 position, such as a carbaldehyde or an ester.
-
Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich heterocycles. A substituted pyrazole can be treated with a Vilsmeier reagent (typically generated from DMF and POCl₃) to install a carbaldehyde (-CHO) group, often at the C4 position, but adaptable for C3 precursors.[7]
-
Cyclocondensation with Functionalized Precursors: One can start with a 1,3-dicarbonyl compound that already contains an ester group destined to become the C3 substituent. Reacting this with a hydrazine will form the pyrazole ring with the ester group in place.[8]
Reduction to the Methanol Moiety
This is the final, critical step. The choice of reducing agent is key to ensuring the selective reduction of the aldehyde or ester without affecting other functional groups on the molecule.
-
Sodium Borohydride (NaBH₄) Reduction: This is the preferred method for reducing aldehydes and ketones due to its mild nature and high selectivity.[9][10] It does not typically reduce less reactive groups like esters or amides, making it ideal for molecules with multiple functional groups.[11] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.[10][12]
Experimental Protocols
The following protocols are generalized, self-validating methodologies based on established literature procedures.[7][10] Researchers should adapt them based on the specific substrate and scale.
Protocol 3.1: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol
This three-stage protocol illustrates the complete pathway from basic precursors to the final product.
Stage 1: Synthesis of 1-Phenyl-1H-pyrazol-3-ol
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude pyrazolone can be purified by recrystallization from ethanol.
-
Causality: This is a classic Knorr cyclocondensation. The acidic proton of the intermediate hydrazone is removed, allowing for cyclization and dehydration to form the stable aromatic pyrazole ring.
-
Stage 2: Synthesis of 1-Phenyl-1H-pyrazole-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (N₂), cool anhydrous Dimethylformamide (DMF) (3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Formylation: Add the 1-phenyl-1H-pyrazol-3-ol (1.0 eq) from Stage 1 to the Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Quenching & Isolation: Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice with a saturated sodium bicarbonate solution. Stir until the ice has melted and the pH is neutral. The precipitated product can be collected by filtration, washed with water, and dried.
-
Causality: The electrophilic Vilsmeier reagent attacks the electron-rich pyrazole ring to install the formyl group.
-
Stage 3: Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol
-
Dissolution: Suspend the 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) from Stage 2 in methanol in a round-bottom flask.
-
Reduction: Cool the suspension to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Neutralize with saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected ¹H NMR signals would include a characteristic singlet for the -CH₂OH protons.
-
Therapeutic Applications and Structure-Activity Relationships (SAR)
The pyrazole-3-methanol scaffold is a promising starting point for developing inhibitors against key targets in cancer and inflammation.
Anticancer Activity: Kinase Inhibition
Pyrazole derivatives are potent inhibitors of a wide range of protein kinases, including EGFR, CDK, and VEGFR.[1][4] The pyrazole core acts as a scaffold that correctly orients substituents to interact with the kinase active site.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substitution: Large, hydrophobic groups (e.g., substituted phenyl rings) at the N1 position are often crucial for potent inhibitory activity, as they can occupy a hydrophobic pocket in the kinase domain.[2]
-
C3-Methanol Moiety: The -CH₂OH group can form a critical hydrogen bond with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the ATP-binding site.
-
C4/C5-Substitutions: Modifications at these positions can enhance selectivity and potency. For example, small alkyl or halogen groups can improve interactions with specific sub-pockets of the target kinase.
// Core Scaffold core [label="{ C3 (-CH₂OH)|N|N-R1|C5-R3|C4-R2}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Substituent Nodes r1 [label="R1: Large, hydrophobic groups\n(e.g., aryl, heteroaryl)\nTargets deep hydrophobic pocket", pos="-3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; r2 [label="R2: Small groups (H, Halogen)\nFine-tunes selectivity\nand physical properties", pos="3,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; r3 [label="R3: Bulky or H-bonding groups\nCan provide additional\nbinding interactions", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; ch2oh [label="-CH₂OH: Key H-bond interactions\n(e.g., with kinase hinge region)\nImproves solubility", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges core:n1 -> r1 [label="Potency Driver"]; core:c4 -> r2 [label="Selectivity Tuning"]; core:c5 -> r3 [label="Ancillary Binding"]; core:c3 -> ch2oh [label="Core Interaction"]; } dot Caption: Structure-Activity Relationship (SAR) for Pyrazole-3-Methanol Derivatives.
Anti-Inflammatory Activity: COX-2 Inhibition
The development of selective COX-2 inhibitors like Celecoxib, which features a pyrazole core, revolutionized anti-inflammatory therapy. Analogues built on the pyrazole-3-methanol scaffold can also be designed to target COX-2.
Mechanism of Action: These agents work by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain.[5] Selectivity over the COX-1 isoform is critical to avoid the gastrointestinal side effects associated with traditional NSAIDs.[5][6]
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins (PGE₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole-3-Methanol\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX2; COX2 -> PGs [label="Catalysis"]; PGs -> Inflammation; Inhibitor -> COX2 [label="Inhibition", style=dashed, color="#4285F4", arrowhead=tee]; } dot Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various human cancer cell lines, demonstrating the scaffold's potential.
| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ (µM) | Reference |
| Compound 29 | HepG2 (Liver) | CDK2 Inhibitor | 10.05 | [4] |
| Compound 29 | MCF7 (Breast) | CDK2 Inhibitor | 17.12 | [4] |
| Compound 43 | MCF7 (Breast) | PI3 Kinase Inhibitor | 0.25 | [4] |
| P-03 | A549 (Lung) | Cytotoxic Agent | 13.5 | [8] |
| Compound 11 | Multiple Lines | Tubulin Inhibitor | 0.01 - 0.65 | [4] |
| Compound 2c | 60 Cell Lines (Avg) | Cytotoxic Agent | 3.63 | [3] |
Note: The compounds listed are representative pyrazole derivatives from the literature, not all of which are pyrazole-3-methanol derivatives, but they illustrate the general potency of the pyrazole scaffold.
Workflow for Drug Discovery
The development of a novel therapeutic agent based on the pyrazole-3-methanol core follows a structured, multi-stage workflow.
// Nodes A [label="1. Synthesis\n(Pyrazole Core Formation,\nFunctionalization, Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. In Vitro Screening\n(MTT Assay, Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="3. Lead Identification\n(Potency & Selectivity)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SAR & Optimization\n(Analogue Synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Preclinical Studies\n(In Vivo Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Characterized\nCompounds"]; B -> C [label="Hit Compounds"]; C -> D [label="Lead Compound"]; D -> B [label="New Analogues", style=dashed]; D -> E [label="Optimized Lead"]; } dot Caption: Drug Discovery Workflow for Pyrazole-3-Methanol Derivatives.
Future Perspectives and Conclusion
The pyrazole-3-methanol scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. Its synthetic accessibility and the strategic importance of the hydroxyl group provide a robust foundation for creating diverse chemical libraries. Future research should focus on:
-
Kinase Selectivity Profiling: Systematically exploring substitutions around the core to develop highly selective inhibitors for specific kinase targets (e.g., mutant forms in resistant cancers).
-
Multi-Target Ligands: Designing derivatives that can simultaneously inhibit multiple pathways involved in complex diseases, such as dual COX-2/5-LOX inhibitors for inflammation or dual kinase/tubulin inhibitors for cancer.[13]
-
Advanced Drug Delivery: Utilizing the methanol handle to conjugate the pyrazole core to targeting moieties or to improve formulation properties.
References
- IC 50 values for antiproliferative activity of all tested compounds in different cell lines. (n.d.). Google AI Search.
- Pai, S., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar.
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Doan, T. V. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PMC.
- Ben-Attia, M., et al. (2020). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
- Naik, P. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT.
- Mingoia, F., et al. (n.d.). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar.
- Abdel-Wahab, B. F., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Sci-Hub.
- El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
-
Kucukguzel, I., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Guntuku, L., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
- Singh, P. P., et al. (2026). Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study.
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
-
Kumar, D., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. PubMed. [Link]
- ABSTRACT The work reported herein describes the synthesis of a new series of anti-inflamm
-
Gomaa, H. A. M., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Li, H., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
-
Ashenden, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
- LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- El-Azzouny, A. A., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]
-
Cheng, J., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed. [Link]
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Technical Guide: Structure-Activity Relationship (SAR) of N-Aryl Pyrazole Methanol Scaffolds
Executive Summary
The N-aryl pyrazole class represents a "privileged structure" in medicinal and agricultural chemistry, most notably exemplified by the insecticide Fipronil . While the N-aryl core dictates the primary binding affinity to targets like GABA-gated chloride channels, the substituent at the C4 position acts as a critical modulator of physicochemical properties (LogP, solubility) and metabolic stability.[1]
This guide focuses specifically on the N-aryl pyrazole-4-methanol scaffold (
Chemical Architecture & Synthesis
To understand the SAR, one must first master the synthesis.[1] The methanol moiety is rarely installed directly; it is almost invariably generated via the reduction of a pyrazole-4-carbaldehyde precursor.
Validated Synthesis Protocol: The "Reductive Workup"
This protocol describes the conversion of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-1H-pyrazole-4-carbaldehyde (a Fipronil intermediate) to its corresponding methanol.
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon followed by protonation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of the starting N-aryl pyrazole-4-carbaldehyde in anhydrous Methanol (MeOH) . Ensure the vessel is under an inert nitrogen atmosphere.
-
Activation: Cool the solution to 0°C using an ice bath. This prevents over-reduction or side reactions with the nitrile group (if present at C3).
-
Reduction: Slowly add Sodium Borohydride (
) (1.5 eq) portion-wise over 15 minutes. Note: Rapid addition causes vigorous hydrogen evolution and potential solvent splash. -
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ). -
Quench: Once complete, quench by adding saturated aqueous
dropwise until gas evolution ceases. -
Extraction: Remove excess MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
) . -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol/Water to yield the pure N-aryl pyrazole-4-methanol .
Synthesis Workflow Visualization
Figure 1: Step-by-step reductive synthesis pathway for generating the methanol scaffold from aldehyde precursors.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of N-aryl pyrazole methanols is governed by three distinct regions.
Region A: The N-Aryl "Tail" (Pharmacophore Anchor)
This region is the primary driver of binding affinity, particularly for the GABA receptor in insects.
-
Requirement: Electron-withdrawing groups (EWGs) are non-negotiable for high potency.
-
Optimal Substitution: The 2,6-dichloro-4-trifluoromethylphenyl pattern (as seen in Fipronil) is the gold standard.
-
Mechanism: The EWGs pull electron density from the pyrazole ring, affecting the pKa of the system and ensuring the correct hydrophobic fit within the channel pore.
-
SAR Rule: Replacing the 2,6-dichloro motif with hydrogen or electron-donating groups (EDGs) like methoxy drastically reduces insecticidal activity (
increases by ).[1]
Region B: The C3/C5 "Wings"
-
C5 Position: Often an amino (
) group. This provides a hydrogen bond donor site. Methylation or acetylation of this amine often retains activity but modifies solubility. -
C3 Position: A cyano (
) group is preferred for agrochemical applications. For antimicrobial applications, bulky aryl groups at C3 (e.g., 1,3-diphenyl-pyrazole derivatives) show enhanced DNA gyrase inhibition.[1]
Region C: The C4-Methanol "Head" (The Modulator)
This is the variable region where the "methanol" functionality plays a pivotal role.
| Modification | Chemical State | Biological Impact (vs. Aldehyde/H) |
| Hydroxymethyl ( | H-Bond Donor/Acceptor | Balanced Potency. Increases water solubility compared to the parent alkane. Often serves as a "pro-drug" form or a metabolic handle. |
| Aldehyde ( | Electrophile | High Reactivity. often shows higher acute toxicity but lower stability due to oxidation susceptibility. |
| Ester ( | Lipophilic Prodrug | Enhanced Penetration. Esterification of the methanol increases LogP, allowing better cuticular penetration in insects or membrane permeability in bacteria. Intracellular esterases cleave it back to the active alcohol. |
| Ether ( | Stable Lipophile | Metabolic Block. Capping the alcohol prevents Phase II conjugation (glucuronidation), extending half-life.[1] |
SAR Logic Map
Figure 2: Logical decomposition of the scaffold's regions and their specific impact on biological activity.[2][3][4]
Biological Evaluation Protocols
Insecticidal Assay (GABA Receptor Target)
Target Species:Plutella xylostella (Diamondback moth) or Spodoptera litura. Relevance: Validates the N-aryl core's efficacy.
-
Preparation: Dissolve the pyrazole-methanol derivative in Acetone/Water (1:1) with 0.1% Tween-80.
-
Method: Leaf-dip bioassay. Dip cabbage leaf discs (5 cm) into the solution for 10 seconds. Air dry.
-
Exposure: Place 10 third-instar larvae on treated discs.
-
Scoring: Mortality is recorded at 48h and 72h.
-
Calculation: Use Probit analysis to determine
.-
Benchmark: Fipronil (
). -
Methanol Analog Expectation:
typically ranges 1.0 – 10.0 mg/L (moderately less active than the parent nitrile/sulfoxide but structurally distinct).
-
Antimicrobial Assay (Broth Microdilution)
Target:S. aureus (Gram +) and E. coli (Gram -).[5] Relevance: Pyrazole methanols often exhibit antibacterial activity via DNA gyrase inhibition.
-
Inoculum: Adjust bacterial culture to
. -
Dilution: Prepare serial two-fold dilutions of the compound in DMSO/Mueller-Hinton broth (Max DMSO < 1%).
-
Incubation: 37°C for 24 hours.
-
Readout: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Active Threshold: MIC
is considered significant for this scaffold.
-
References
-
Teicher, H. B., et al. (2003). "Insecticidal activity of the enantiomers of fipronil."[1][6] Pest Management Science, 59(12), 1273-1275.[1] Link
-
Li, Y., et al. (2022). "Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits."[1] Frontiers in Chemistry, 10. Link
-
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from acid chlorides and ketones: A rapid and general one-pot synthesis of pyrazoles."[1] Organic Letters, 8(13), 2675–2678.[1] (Foundational synthesis reference).
-
Al-Ghamdi, A. (2019). "Synthesis and antimicrobial activity of Novel Pyrazole Derivatives." Oriental Journal of Chemistry, 35(1). Link
-
Guzman-Perez, A., et al. (2000). "Synthesis and structure-activity relationships of pyrazole-based inhibitors." Journal of Medicinal Chemistry, 43, 1034-1040. (SAR Methodology).
Sources
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- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Insecticidal activity of the enantiomers of fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Synthetic Utility of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
The following technical guide details the sourcing, synthesis, and strategic application of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol .
Executive Summary
The compound [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol represents a specialized "privileged scaffold" in modern drug discovery and agrochemical design.[1] Unlike its 2,4-difluoro analog, the 2,6-difluoro substitution pattern offers unique metabolic stability by blocking both ortho-positions on the phenyl ring, significantly retarding oxidative metabolism by Cytochrome P450 enzymes.
Currently, this specific alcohol is not a commodity catalog item with a unified global CAS registry number for off-the-shelf purchase in kilogram quantities.[1] It is primarily accessible through custom synthesis or in-house preparation using commercially available precursors.[1] This guide outlines the supply chain strategy, validated synthetic protocols, and quality control parameters required to secure this intermediate.
Technical Profile & Chemical Identity
| Property | Specification |
| Chemical Name | [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol |
| Core Scaffold | N-Aryl Pyrazole |
| Molecular Formula | C₁₀H₈F₂N₂O |
| Molecular Weight | 210.18 g/mol |
| Predicted LogP | ~1.8 (Lipophilic, suitable for CNS/membrane penetration) |
| Key Structural Feature | 2,6-Difluoro motif: Steric and electronic metabolic block.3-Hydroxymethyl: Versatile handle for oxidation (aldehyde), halogenation (alkyl halide), or etherification.[1][2] |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
Supply Chain Landscape
Commercial Availability Status
Direct procurement of the alcohol is limited to Tier 2 and Tier 3 boutique suppliers (often "made to order").[3] Researchers should not expect "next-day delivery" for this specific alcohol.[1]
Strategic Recommendation:
-
For <5g: Request custom synthesis from catalog houses (Enamine, WuXi, ChemShuttle).[3]
-
For >100g: Adopt an in-house synthesis strategy using the abundant precursor 2,6-difluorophenylhydrazine hydrochloride .[1]
Precursor Sourcing (The "Build" Strategy)
The most reliable supply chain route is to purchase the hydrazine precursor.[3]
| Precursor Name | CAS Number | Commercial Availability | Key Suppliers |
| 2,6-Difluorophenylhydrazine HCl | 502496-26-6 | High (Stock Item) | Sigma-Aldrich, BLD Pharm, Combi-Blocks, Enamine |
| Ethyl Pyruvate | 617-35-6 | High (Commodity) | Merck, TCI, Alfa Aesar |
Validated Synthetic Protocol (Self-Validating System)
Since the alcohol is rare, the following two-step protocol is the industry standard for generating high-purity material. This workflow ensures control over the regiochemistry (1,3- vs 1,5-isomer).
Step 1: Cyclization to Pyrazole Ester
Reaction: 2,6-Difluorophenylhydrazine HCl + Ethyl Pyruvate → Ethyl 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate[1]
-
Setup: Charge a round-bottom flask with 2,6-difluorophenylhydrazine HCl (1.0 equiv) and Ethanol (10 vol).
-
Addition: Add Ethyl Pyruvate (1.1 equiv) and catalytic Acetic Acid (or H₂SO₄).[3]
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by LC-MS for hydrazone formation and subsequent cyclization.[1]
-
Note: If cyclization is slow, an oxidative condition (e.g., I₂/K₂CO₃ or DDQ) may be required depending on the exact pyruvate derivative used, but standard Knorr-type conditions often suffice for simple pyruvates.[3]
-
-
Workup: Evaporate solvent. Partition residue between EtOAc and NaHCO₃ (aq).[3][1] Dry organic layer (Na₂SO₄) and concentrate.[3]
-
Purification: Recrystallize from Hexane/EtOAc to remove the minor 1,5-isomer (if present).
Step 2: Reduction to Alcohol
Reaction: Ester → Alcohol[1]
-
Setup: Dissolve the ester (from Step 1) in anhydrous THF (10 vol) under Nitrogen/Argon. Cool to 0°C.[1]
-
Reduction: Slowly add LiAlH₄ (Lithium Aluminum Hydride, 1.2 equiv) pellets or solution (2.0 M in THF).[3] Alternative:NaBH₄ in MeOH can be used for milder conditions but may be slower.[1]
-
Quench: After 1 hour, perform a Fieser quench (Water, 15% NaOH, Water).
-
Isolation: Filter the aluminum salts through Celite. Concentrate the filtrate to yield the crude alcohol.[1]
-
Validation: The product should be a white to off-white solid.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow from commercial precursors to the target alcohol.[3][1]
Quality Assurance & Validation
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
Regioisomer Confirmation (Critical)
The reaction of hydrazines with unsymmetrical 1,3-dicarbonyls (or pyruvates) can yield regioisomers (1,3-substituted vs. 1,5-substituted).[3][1]
-
1H NMR Diagnostic: The proton at the pyrazole C-5 position (adjacent to the N-aryl group) will show a distinct chemical shift and coupling pattern compared to the C-3 proton.[1]
-
NOESY NMR: A strong NOE signal between the Pyrazole-H5 and the Phenyl-Ortho-F (or H if not fluorinated) confirms the 1-aryl structure.[1] In the 2,6-difluoro case, look for through-space coupling to the Fluorine nuclei.
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | >97.0% (Area %) | C18 Column, ACN/Water + 0.1% Formic Acid |
| 1H NMR | Consistent with structure; no residual solvent >0.5% | 400 MHz in DMSO-d6 |
| LC-MS | [M+H]⁺ = 211.2 ± 0.5 Da | ESI+ |
Strategic Application in Drug Discovery[1]
Why the 2,6-Difluoro Motif?
In medicinal chemistry, the transition from a Phenyl to a 2,6-Difluorophenyl group is a strategic "bioisostere" move designed to:
-
Block Metabolism: Prevents oxidation at the ortho-positions (a common metabolic soft spot).[1]
-
Twist Conformation: The steric bulk of the fluorine atoms forces the phenyl ring to twist out of coplanarity with the pyrazole ring (dihedral angle ~40-60°).[1] This can improve selectivity by disrupting flat pi-stacking interactions in off-target proteins (e.g., reducing HERG liability).[1]
Downstream Chemistry
The hydroxymethyl group serves as a pivot point for library generation:
-
Oxidation (MnO₂): Yields the Aldehyde , precursor for Reductive Amination (common in kinase inhibitors).[3]
-
Halogenation (SOCl₂): Yields the Chloromethyl derivative, a potent alkylating agent for phenols or amines.[3]
-
Etherification: Creates ether linkages common in agrochemical fungicides (e.g., SDHI class analogs).[3]
References
-
Synthetic Methodology: Lamberth, C. (2007).[3] Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.[3][4] (Review of pyrazole synthesis in agrochemicals). Available at: [Link][3][1]
-
Metabolic Stability: Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on 2,6-difluoro substitution). Available at: [Link][3][1]
-
General Pyrazole Synthesis: PubChem Compound Summary for 1H-Pyrazole-3-carboxylic acid derivatives. Available at: [Link][3][1]
Sources
- 1. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. JP2017508778A - Active ingredient combination having insecticidal and nematicidal properties - Google Patents [patents.google.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methodological & Application
Halogenation of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol for cross-coupling
An In-Depth Guide to the Synthesis of Cross-Coupling Precursors: Halogenation of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
Introduction: The Strategic Importance of 3-Halo-Pyrazoles in Drug Discovery
The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including blockbuster drugs like Celecoxib.[1][2] The specific motif, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl], combines the stability and versatile coordination properties of the pyrazole ring with the metabolic resistance and unique electronic characteristics imparted by the 2,6-difluorophenyl group. Functionalization of the C-3 position of this pyrazole is a critical step in the development of new chemical entities, allowing for the introduction of diverse pharmacophores that can modulate biological activity and pharmacokinetic properties.
Direct halogenation of the pyrazole ring at the C-3 position can be challenging, often requiring substitution at the C-4 position to direct the regioselectivity.[1] A more robust and versatile strategy involves the conversion of a pre-installed functional group. This guide details the transformation of the readily accessible starting material, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, into its corresponding 3-chloromethyl, 3-bromomethyl, and 3-iodomethyl analogues. These halogenated intermediates are powerful synthons, primed for a wide array of palladium-catalyzed cross-coupling reactions, which serve as a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[3]
This document provides a comprehensive overview of reliable halogenation methodologies, detailed step-by-step protocols, and subsequent applications in key cross-coupling reactions, designed for researchers and scientists in the field of drug development.
Part 1: Halogenation of the Pyrazolyl Methanol Core
The conversion of the primary alcohol in [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol to a halide is a pivotal transformation. The hydroxyl group is a poor leaving group and must first be "activated." Several classical and modern methods are suitable for this purpose, each with distinct advantages and mechanistic considerations. The primary alcohol substrate favors a bimolecular nucleophilic substitution (SN2) mechanism, which is generally efficient and predictable.[4][5]
Workflow for Halogenation and Subsequent Cross-Coupling
Caption: Simplified SN2 mechanism for chlorination with SOCl₂/pyridine.
Bromination using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is the reagent of choice for converting primary and secondary alcohols to their corresponding bromides. [6]The reaction is known for its high yields and reliability, proceeding via an SN2 mechanism. [6] Mechanism Insight: The mechanism involves two main stages: activation and substitution. [5]1. Activation: The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This converts the hydroxyl into a good leaving group, -OPBr₂. [5][7]2. Substitution: The bromide ion generated in the first step (or from another PBr₃ molecule) acts as a nucleophile, attacking the carbon atom in an SN2 fashion and displacing the activated oxygen group to yield the alkyl bromide. [8][6]
Halogenation via the Appel Reaction
The Appel reaction provides a mild and neutral method for converting alcohols to alkyl chlorides or bromides, making it ideal for substrates sensitive to acidic or basic conditions. [9][10]It utilizes triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). [11][12] Mechanism Insight: The reaction proceeds through several key steps: [10][11]1. Activation: PPh₃ attacks a halogen on the tetrahalomethane (e.g., CBr₄), forming a phosphonium salt and a trihalomethyl anion (e.g., CBr₃⁻). 2. Proton Transfer: The trihalomethyl anion acts as a base, deprotonating the alcohol to form an alkoxide and a haloform (e.g., CHBr₃). 3. Intermediate Formation: The alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, forming a key alkoxyphosphonium intermediate, [R-O-PPh₃]⁺. 4. Substitution: The halide ion released in the first step performs an SN2 backside attack on the carbon atom, displacing triphenylphosphine oxide (Ph₃P=O), a thermodynamically stable byproduct that drives the reaction forward. [11][13]
| Method | Reagent(s) | Typical Solvent | Pros | Cons |
|---|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂), Pyridine | Dichloromethane (DCM), Chloroform | High yield; gaseous byproducts simplify workup. [4] | SOCl₂ is corrosive and moisture-sensitive. |
| Bromination | Phosphorus Tribromide (PBr₃) | DCM, Diethyl Ether | High yield; reliable for primary alcohols. [6] | PBr₃ is corrosive and reacts violently with water. |
| Appel Reaction | PPh₃, CCl₄ or CBr₄ | Acetonitrile, DCM | Very mild, neutral conditions; good for sensitive substrates. [9]| Stoichiometric PPh₃=O byproduct can complicate purification. [11]|
Part 2: Experimental Protocols for Halogenation
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and phosphorus tribromide are corrosive and react with moisture. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 2.1: Synthesis of 3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol | 210.18 | 1.00 g | 4.76 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.42 mL | 5.71 | 1.2 |
| Pyridine | 79.10 | 0.42 mL | 5.23 | 1.1 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol (1.00 g, 4.76 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add pyridine (0.42 mL, 5.23 mmol) to the stirred solution.
-
Add thionyl chloride (0.42 mL, 5.71 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C. A precipitate (pyridinium hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2.2: Synthesis of 3-(Bromomethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol | 210.18 | 1.00 g | 4.76 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.49 g (0.18 mL) | 1.81 | 0.38 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol (1.00 g, 4.76 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.18 mL, 1.81 mmol) dropwise to the stirred solution. Note: One mole of PBr₃ can react with three moles of alcohol.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water (15 mL), followed by saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to afford the desired brominated product.
Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
The synthesized 3-halomethyl-pyrazoles are versatile building blocks for constructing more complex molecules. The halide serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound (e.g., boronic acid or ester). [3][14]This reaction is known for its mild conditions and high functional group tolerance. [3] Catalytic Cycle: The cycle begins with the oxidative addition of the halo-pyrazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. [3]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Mitsunobu Reaction Conditions for Pyrazole-3-Methanol Derivatives
Introduction
Pyrazole-3-methanol and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The ability to selectively functionalize the hydroxymethyl group at the C3 position is crucial for generating libraries of analogues with diverse biological activities. The Mitsunobu reaction offers a powerful and versatile method for achieving this transformation, allowing for the conversion of the primary alcohol to a wide array of functionalities, including esters, ethers, and nitrogen- and sulfur-linked moieties, under mild, neutral conditions.[1][2][3] This reaction is particularly valuable as it proceeds via an SN2 mechanism, which, while not leading to inversion at the primary carbon of pyrazole-3-methanol, is highly effective for forming new carbon-heteroatom bonds.[1][4][5]
This guide provides an in-depth analysis of the Mitsunobu reaction as applied to pyrazole-3-methanol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of novel chemical entities. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer practical guidance on reagent selection and troubleshooting common challenges, with a particular focus on the unique considerations presented by the pyrazole heterocycle.
The Mitsunobu Reaction: A Mechanistic Overview
The Mitsunobu reaction is a complex, multi-step process that facilitates the dehydration-condensation of an alcohol and a pronucleophile.[6] The generally accepted mechanism involves the initial formation of a betaine intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][7] This highly reactive species then deprotonates the acidic pronucleophile (Nu-H).[1][3] The resulting alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt and liberating the now-protonated azodicarboxylate.[1][7] In the final, rate-determining step, the conjugate base of the pronucleophile acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion.[5][7] This results in the formation of the desired product and triphenylphosphine oxide (TPPO), the thermodynamic driving force for the reaction.[5][8]
Key Mechanistic Steps for Pyrazole-3-Methanol Derivatives
Caption: Generalized workflow of the Mitsunobu reaction.
Special Considerations for Pyrazoles: N- vs. O-Alkylation
A critical consideration when applying the Mitsunobu reaction to N-unsubstituted pyrazoles is the potential for competitive N-alkylation of the pyrazole ring versus the desired O-alkylation of the 3-methanol substituent. The pyrazole NH is acidic and can act as a nucleophile. The regioselectivity of this reaction is influenced by several factors, including the steric hindrance around the pyrazole nitrogen atoms and the electronic properties of the substituents on the ring.[9] Generally, N-alkylation is favored due to the higher nucleophilicity of nitrogen compared to oxygen.[10] To ensure selective O-alkylation, it is imperative to use N-protected pyrazole-3-methanol derivatives. Common protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), or tert-butyloxycarbonyl (Boc) are effective in preventing this side reaction.
Optimizing Reaction Components
The success of the Mitsunobu reaction with pyrazole-3-methanol derivatives hinges on the judicious selection of reagents and solvents.
Azodicarboxylates
Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most commonly used activating agents.[2][4][11] While both are effective, DIAD is often preferred due to its greater stability and reduced safety concerns compared to the potentially explosive DEAD.[7][11] Other commercially available azodicarboxylates offer advantages in terms of easier purification of byproducts.
| Reagent | Acronym | Key Features & Considerations |
| Diethyl azodicarboxylate | DEAD | The classic reagent, highly effective but potentially hazardous. |
| Diisopropyl azodicarboxylate | DIAD | A safer and more stable alternative to DEAD.[7][11] |
| Di-tert-butyl azodicarboxylate | DBAD | The hydrazine byproduct can be removed by treatment with trifluoroacetic acid.[12] |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Useful for less acidic nucleophiles due to the increased basicity of its corresponding betaine.[4] |
| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | The hydrazine byproduct is crystalline and can be easily removed by filtration.[4] |
Phosphines
Triphenylphosphine (PPh₃) is the standard phosphine used in the Mitsunobu reaction.[8] However, the primary drawback is the difficulty in removing the triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with the desired product during chromatography.[13] Several strategies have been developed to address this issue.
| Reagent | Key Features & Considerations |
| Triphenylphosphine (PPh₃) | The most common and cost-effective choice. TPPO removal can be challenging.[13] |
| Tributylphosphine (PBu₃) | The resulting tributylphosphine oxide is more soluble in non-polar solvents, sometimes aiding in separation. |
| Polymer-supported PPh₃ | Allows for easy removal of the phosphine oxide by filtration, simplifying workup.[12][13] |
| Diphenyl(2-pyridyl)phosphine | The phosphine oxide byproduct is basic and can be removed by an acidic wash.[13] |
Nucleophiles
A wide range of nucleophiles can be employed in the Mitsunobu reaction, provided their conjugate acid has a pKa of approximately 15 or less.[5][8][14] This ensures that the nucleophile can be deprotonated by the betaine intermediate.[5]
-
O-Nucleophiles: Carboxylic acids (for ester formation), phenols (for aryl ether formation), and hindered alcohols.
-
N-Nucleophiles: Imides (e.g., phthalimide, for Gabriel synthesis), hydrazoic acid (for azides), and sulfonamides.[1]
-
S-Nucleophiles: Thiols and thiophenols (for thioether formation).[8]
Solvents
Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[4][14] Other aprotic solvents such as dichloromethane (DCM), dioxane, and toluene can also be used.[8][14] It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated intermediates, which would lead to the formation of unwanted byproducts.
Detailed Experimental Protocol: Synthesis of a Pyrazole-3-Methanol Ether Derivative
This protocol describes a general procedure for the O-alkylation of an N-protected pyrazole-3-methanol with a phenolic nucleophile.
Caption: Step-by-step experimental workflow for the Mitsunobu reaction.
Materials and Reagents
-
N-Protected pyrazole-3-methanol (1.0 eq)
-
Phenolic nucleophile (1.1 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected pyrazole-3-methanol (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration with respect to the pyrazole-3-methanol) via syringe and stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[4][11]
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 5-10 minutes.[11][14] An exothermic reaction and/or a color change (typically to a pale yellow or orange) may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of a white precipitate (TPPO) is often an indication of reaction progress.[14]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from TPPO and other byproducts.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic nucleophile (pKa > 15).[5] 2. Sterically hindered alcohol or nucleophile.[7][8] 3. Wet reagents or solvent. 4. Incorrect order of addition. | 1. Use a more acidic nucleophile or a stronger base system (e.g., ADDP/PBu₃).[4] 2. Increase reaction temperature and/or time.[8] 3. Ensure all reagents and solvents are strictly anhydrous. 4. Pre-mix the alcohol, nucleophile, and phosphine before adding the azodicarboxylate.[2][14] |
| Formation of N-Alkylated Pyrazole | N-unprotected pyrazole starting material was used. | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Bn, PMB) prior to the Mitsunobu reaction. |
| Difficult Purification from TPPO | TPPO has similar polarity to the product. | 1. Use polymer-supported PPh₃ for easy filtration.[13] 2. Use a phosphine with a modified structure to alter the polarity of the resulting phosphine oxide.[13] 3. After the reaction, add hexanes or ether to precipitate the TPPO, then filter. |
| Side Product Formation | The azodicarboxylate may act as a nucleophile if the intended nucleophile is not sufficiently reactive.[4] | Ensure the nucleophile is sufficiently acidic and not overly hindered. Consider using a more reactive nucleophile. |
Conclusion
The Mitsunobu reaction is a highly reliable and versatile tool for the functionalization of pyrazole-3-methanol derivatives, enabling the synthesis of a wide range of compounds with potential therapeutic applications. By understanding the reaction mechanism, carefully selecting reagents, and adhering to a well-defined protocol, researchers can effectively overcome common challenges such as regioselectivity and purification. The insights and procedures detailed in this guide are intended to empower scientists in drug discovery and development to confidently apply the Mitsunobu reaction to accelerate their research programs.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Butters, M., et al. (2010). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Journal of Organic Chemistry, 75(10), 3217-3231.
-
Wikipedia. (2023, December 19). Mitsunobu reaction. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 29). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
- Dodge, J. A., et al. (1996). Removable Phosphine Reagents for the Mitsunobu Reaction. Organic Syntheses, 73, 110.
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
- Dodge, J. A., et al. (2015, August 17). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Collegedunia. (2021, December 15). Mitsunobu Reaction: Procedure, Reactions, Mechanism and Advantages. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1-(2,6-Difluorophenyl)pyrazoles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regiochemistry & Yield in Fluorinated Pyrazole Synthesis
Executive Summary
Synthesizing 1-(2,6-difluorophenyl)pyrazoles presents a dual challenge: steric hindrance from the ortho-fluorines and electronic deactivation of the hydrazine or aryl halide. Whether you are pursuing the classical condensation (Knorr) route or metal-catalyzed cross-coupling, standard protocols often fail, yielding regioisomeric mixtures or stalled reactions.
This guide provides troubleshooting workflows for the two primary synthetic pathways, supported by mechanistic insights and validated optimization strategies.
Module 1: The Condensation Route (Knorr Synthesis)
Scenario: Reaction of 2,6-difluorophenylhydrazine with an unsymmetrical 1,3-dielectrophile (e.g.,
The Core Problem:
The 2,6-difluoro substitution pattern creates a "ortho-effect." The hydrazine terminal
Troubleshooting Guide: Condensation
Q1: I am getting a 50:50 or 60:40 mixture of regioisomers. How do I favor one?
Recommendation: Switch the solvent to a Fluorinated Alcohol . Standard solvents (EtOH, MeOH) often rely on thermal control which is insufficient for deactivated hydrazines. Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically alter regioselectivity by hydrogen-bonding to the carbonyls, activating the harder electrophile or stabilizing specific hydrazone intermediates.
-
Protocol Adjustment: Replace EtOH with TFE (0.2 M concentration).
-
Mechanism: TFE promotes the formation of the hydrazone at the most electron-deficient carbonyl first, often reversing the selectivity seen in ethanol.
Q2: The reaction stalls at the hydrazone intermediate (open chain).
Recommendation: The 2,6-difluoro ring sterically resists the final ring closure (dehydration).
-
Action: Add a Brønsted acid catalyst (e.g., p-TsOH or TFA , 5-10 mol%) and increase temperature.
-
Alternative: If using an enaminone, ensure the leaving group (dimethylamine) can escape; use a scavenger or open vessel.
Q3: How do I predict which isomer will form?
Use the Steric vs. Electronic Decision Matrix :
| Factor | Dominant Effect | Outcome |
| Sterics | The bulky 2,6-difluorophenyl group avoids the bulkier substituent on the diketone. | Favors the isomer where the bulky pyrazole substituent is distal (Position 3). |
| Electronics | The hydrazine | If R1 is |
Visual Workflow: Optimizing Knorr Regioselectivity
Caption: Decision pathway for optimizing solvent and catalysis in Knorr condensation reactions.
Module 2: The Cross-Coupling Route (Metal-Catalyzed)
Scenario: Reacting a pre-formed pyrazole with 2,6-difluoroiodobenzene (or bromide).
The Core Problem: This is a "brute force" method. The 2,6-difluoro motif makes the aryl halide extremely crowded. Standard Ullmann conditions (Cu/powder, high heat) often lead to dehalogenation or no reaction. Furthermore, if the pyrazole is asymmetric (e.g., 3-methylpyrazole), you risk N1 vs. N2 arylation selectivity issues.
Troubleshooting Guide: N-Arylation
Q1: The coupling yield is <20% or fails completely.
Recommendation: The steric barrier requires a specialized ligand system. Standard ligands (phenanthroline) may not suffice.
-
Copper System: Use CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine or DMEDA in dioxane or toluene.
-
Palladium System: If Copper fails, switch to Pd-catalyzed Buchwald-Hartwig amination using bulky phosphine ligands like BrettPhos or t-BuXPhos , which are designed for sterically demanding couplings.
Q2: I have a 3-substituted pyrazole. Will the aryl group go to N1 or N2?
Answer: Thermodynamics and Sterics generally align here.
-
The Rule: The bulky 2,6-difluorophenyl group will preferentially couple to the nitrogen furthest from the pyrazole substituent to minimize steric clash.
-
Example: Coupling 3-methylpyrazole with 2,6-difluoroiodobenzene will predominantly yield 1-(2,6-difluorophenyl)-3-methylpyrazole (where the methyl is distal to the N-Aryl bond) rather than the 5-methyl isomer.
Q3: My aryl halide is dehalogenating (losing Fluorine or Iodine) instead of coupling.
Recommendation:
-
Lower the temperature (try 80°C instead of 110°C).
-
Switch base: Strong bases like
can promote hydrodehalogenation. Use milder bases like or .
Visual Workflow: Coupling Strategy
Caption: Ligand selection strategy for overcoming steric hindrance in N-arylation.
Module 3: Analytical Validation (19F NMR)
Distinguishing regioisomers is critical. Proton NMR is often ambiguous due to overlapping signals. Fluorine-19 NMR is the gold standard for this scaffold.
Differentiation Table:
| Feature | Isomer A (3-Substituted) | Isomer B (5-Substituted) | Reason |
| Sharper, distinct shift | Broader or split | Interaction with N-Aryl ortho-fluorines. | |
| N-Aryl Fluorine Shift | The 5-substituent sterically compresses the ortho-fluorines, causing a shift. | ||
| Through-Space Coupling | No coupling to pyrazole H4/H5 | Strong coupling to pyrazole substituents | "Through-space" J-coupling ( |
Expert Tip: If you have a
References
-
Regioselectivity in Pyrazole Synthesis (Solvent Effects)
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Source:Journal of Organic Chemistry / CONICET.
-
URL:
-
-
Copper-Catalyzed N-Arylation (Ligand Systems)
-
Fluxapyroxad/Fluorinated Pyrazole Synthesis
- Title: A Practical Synthesis of the Key Intermedi
-
Source:Organic Preparations and Procedures International.[4]
-
URL:
-
19F NMR Characterization
- Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Deriv
- Source:Molecules (NIH/PMC).
-
URL:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing over-oxidation of pyrazole methanol to acid
Introduction
You are likely reading this because your LC-MS traces show a split peak: your desired aldehyde (
Oxidizing a pyrazole methanol (a heteroaromatic "benzylic" alcohol) is deceptively simple. While the pyrazole ring is electron-rich, the basic nitrogen and the thermodynamics of hydrate formation create a perfect storm for over-oxidation. This guide abandons generic textbook advice to focus on the specific physicochemical challenges of the pyrazole scaffold.
Module 1: The Mechanism of Failure (The "Why")
To stop over-oxidation, you must understand how it happens. Most oxidants do not oxidize aldehydes directly to acids. They oxidize the aldehyde hydrate (gem-diol).
In aqueous or unbuffered conditions, your pyrazole aldehyde reacts with adventitious water. The resulting gem-diol is sterically and electronically similar to a primary alcohol, making it a perfect substrate for a second round of oxidation.
The Golden Rule: If you exclude water, you exclude the acid.
Figure 1: The "Danger Zone" is the formation of the hydrate.[1][2] By maintaining strict anhydrous conditions, the pathway to the acid is physically blocked.
Module 2: Reagent Selection Matrix
Not all oxidants are equal for basic heterocycles. Use this matrix to select the right tool for your scale and substrate.
| Oxidant | Selectivity | Pyrazole Compatibility | Scalability | The Verdict |
| Activated MnO₂ | High | Excellent | High | The Industry Standard. Heterogeneous, mild, and prevents hydrate formation because it's used in organic solvents. |
| TEMPO / BAIB | Very High | Good | Medium | The Modern Choice. Catalytic and highly selective. Ideal if MnO₂ fails or metal residues are a concern. |
| Swern | High | Moderate | High | Risky. The basic pyrazole nitrogen can interfere with the sulfur intermediate. Requires excess base and strict temp control. |
| Dess-Martin (DMP) | High | Low (unless buffered) | Low | Problematic. DMP releases acetic acid, which protonates the pyrazole, making workup/extraction a nightmare. |
| Jones / KMnO₄ | None | Poor | N/A | Do Not Use. These are aqueous, acidic/basic systems guaranteed to produce carboxylic acid. |
Module 3: Troubleshooting & FAQs
Q1: I am using MnO₂, but the reaction is stalled at 50% conversion. Should I add more?
Diagnosis: Your MnO₂ is likely "dead" (hydrated) or the surface is saturated. The Fix:
-
Don't just add more: Adding wet/inactive MnO₂ won't help.
-
Activation is Key: Commercial MnO₂ varies wildly. You must activate it. Heat it at 110°C for 12 hours or azeotropically distill with toluene before use.
-
Surface Saturation: Pyrazoles coordinate to the Mn surface, poisoning the catalyst. You often need a 10x–20x weight excess (not molar excess) relative to the substrate.
Q2: My Swern oxidation turned into a mess of side products.
Diagnosis: The basic nitrogen of the pyrazole is interfering, or the temperature rose too high. The Fix:
-
Pre-complexation: Add the alcohol slowly to the activated DMSO species at -78°C.
-
Excess Base: Pyrazoles can act as a base, disrupting the elimination step. Use 5.0 equivalents of DIPEA (Hunig's base) instead of Et₃N. DIPEA is less nucleophilic and won't alkylate.
-
Alternative: Switch to Parikh-Doering (SO₃·Pyridine).[3] It runs at 0°C to Room Temp and avoids the violent exotherm of Swern, making it safer for scale-up.
Q3: I used Dess-Martin (DMP), but I lost my product in the aqueous workup.
Diagnosis: DMP generates 2 equivalents of acetic acid. Your pyrazole is now a pyrazolium acetate salt, which is water-soluble. The Fix:
-
Buffer the Reaction: Add 5 equivalents of solid Sodium Bicarbonate (
) into the reaction flask before adding DMP. -
Workup: Quench with saturated
(to kill iodine) in saturated . Ensure the aqueous layer pH > 8 before extraction.
Q4: My aldehyde decomposes on the silica column.
Diagnosis: Silica gel is slightly acidic and contains water. This catalyzes hydrate formation and subsequent decomposition or irreversible adsorption of the basic pyrazole. The Fix:
-
Deactivate Silica: Pre-flush your column with 1% Triethylamine (Et₃N) in Hexanes/EtOAc.
-
Neutral Alumina: Switch to neutral alumina stationary phase.
-
Telescoping: Do not isolate. If the next step is a Wittig or Reductive Amination, perform it in the same pot (see One-Pot Protocols in literature).
Module 4: Validated Protocols
Protocol A: Activated MnO₂ (The Workhorse)
Best for: Robust substrates, scale-up, and ensuring no over-oxidation.
-
Activation: Place commercial
-MnO₂ in a flask. Heat to 110°C under high vacuum for 12 hours. Store under Argon. -
Setup: Dissolve Pyrazole Methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (
concentration).-
Note: Do not use alcohols (MeOH/EtOH) as solvents.
-
-
Addition: Add Activated MnO₂ (10 equivalents by weight, e.g., 1g substrate = 10g MnO₂).
-
Reaction: Stir vigorously at reflux. Monitor by TLC/LCMS every hour.
-
Tip: If stalled, filter through Celite and treat the filtrate with fresh MnO₂.
-
-
Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM (pyrazole aldehydes stick to the pad). Concentrate the filtrate.
Protocol B: TEMPO / BAIB (The Green Selective Method)
Best for: High value substrates, avoiding heavy metals.
-
Setup: Dissolve Pyrazole Methanol (1.0 equiv) in DCM (
). -
Catalyst: Add TEMPO (0.1 equiv, 10 mol%).
-
Oxidant: Add BAIB (Bis-acetoxyiodobenzene) (1.1 equiv) in one portion.
-
Reaction: Stir at Room Temperature. The reaction is usually complete in 2–4 hours.
-
Workup: Quench with aqueous
. Extract with DCM.[9] Wash with to remove acetic acid byproducts.
Module 5: Decision Logic for Pyrazole Oxidation
Figure 2: Strategic selection of oxidant based on scale and downstream constraints.
References
-
Mechanisms of Alcohol Oxidation: Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link
-
Activated MnO₂ Protocols: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese(IV) Oxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
TEMPO/BAIB Selectivity: De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." J. Org.[5] Chem.1997 , 62, 6974–6977. Link
-
Parikh-Doering for Heterocycles: Parikh, J. R.; Doering, W. v. E. "Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide."[3] J. Am. Chem. Soc.1967 , 89, 5505–5507. Link
-
Handling Pyrazole Aldehydes: Lellek, V.; Chen, C.; Yang, W.; Liu, J.; Ji, X.; Faessler, R. "An Efficient Synthesis of Substituted Pyrazoles." Synlett2018 , 29, 1071-1075. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Separation of 1,3- and 1,5-Pyrazole Isomers
Executive Summary & Mechanistic Insight[1]
The separation of 1,3- and 1,5-disubstituted pyrazoles is a classic but persistent challenge in medicinal chemistry. The difficulty arises because these regioisomers often share identical molecular weights and very similar dipole moments.
The Separation Mechanism: Success on silica gel relies on exploiting the subtle differences in the availability of the pyridinic nitrogen (N2) to hydrogen bond with the acidic silanols of the stationary phase.
-
1,5-Isomers (Elute First): The substituent at the 5-position creates steric hindrance around the N1-substituent, often twisting the molecule out of planarity and shielding the lone pair. This reduces interaction with silica, causing it to elute earlier (higher
). -
1,3-Isomers (Elute Second): The 5-position is unsubstituted (C5-H). The molecule is generally more planar, and the nitrogen lone pairs are more accessible for binding to silica, resulting in higher retention (lower
).
Module 1: Identification & Diagnosis
Before attempting difficult separations, you must confirm you actually have a mixture and identify which spot is which.
FAQ: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?
A: 1D-NMR is often insufficient due to overlapping shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assignment.
The NOE Logic Protocol
-
Run a 2D NOESY experiment.
-
Locate the N-Substituent signal (e.g., N-Methyl or N-Aryl).
-
Check for cross-peaks:
-
1,5-Isomer: Strong NOE correlation between the N-Substituent and the C5-Substituent .
-
1,3-Isomer: Strong NOE correlation between the N-Substituent and the C5-Proton (singlet/doublet around 7.0–8.0 ppm).
-
Visualization: NMR Identification Logic
Caption: Logical flow for distinguishing pyrazole regioisomers using NOESY NMR correlations.
Module 2: Chromatographic Method Development
Standard Hexane/Ethyl Acetate gradients often fail to separate close isomers (
Protocol: Solvent System Screening
Do not rely solely on polarity. You must change the selectivity mechanism.
| Solvent System | Mechanism of Action | When to Use |
| Hexane / EtOAc | Standard adsorption chromatography. | Initial screening.[1][2] Works if |
| Toluene / Acetone | Best for Pyrazoles. Toluene interacts with the aromatic ring; Acetone sharpens peaks. | |
| DCM / MeOH | High solubility / H-bonding disruption. | Only for very polar derivatives. often causes co-elution of isomers.[3] |
| Hexane / MTBE | Steric selectivity. | MTBE is bulkier than EtOAc; can differentiate based on steric accessibility of the isomers. |
FAQ: Why is Toluene often better than Hexanes for pyrazoles?
A: Pyrazoles are aromatic. Toluene is a
Experimental Workflow: Separation Decision Tree
Caption: Step-by-step decision matrix for optimizing pyrazole purification conditions.
Module 3: Troubleshooting & FAQs
Issue 1: "My spots are streaking/tailing, ruining the separation."
Diagnosis: Pyrazoles are basic (pyridinic nitrogen). The acidic silanols on the silica surface are protonating your compound, causing it to "drag." Solution:
-
Pre-treat the Column: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%
before loading. -
Mobile Phase Modifier: Maintain 0.5–1% TEA in the mobile phase during the run.
-
Note: If using TEA, you must rotovap thoroughly or wash fractions with dilute bicarbonate, as TEA salts can contaminate NMR.
-
Issue 2: "I see separation on TLC, but they co-elute on the column."
Diagnosis: This is usually a loading capacity issue. Pyrazoles crystallize easily and have poor solubility in non-polar mobile phases. Solution:
-
Use Dry Loading: Do not load as a liquid in DCM (which ruins the gradient). Dissolve sample in minimal MeOH/DCM, mix with silica (ratio 1:3), dry to a free-flowing powder, and load as a solid cartridge.
-
Increase Silica Ratio: For
, use a silica-to-sample ratio of 50:1 or even 100:1 .
Issue 3: "Can I just synthesize the 1,5-isomer selectively?"
A: Yes, prevention is better than cure. Protocol: Switch your reaction solvent from Ethanol to a Fluorinated Alcohol (e.g., 2,2,2-Trifluoroethanol - TFE).[4]
-
Mechanism: TFE hydrogen bonds strongly to the hydrazine, altering its nucleophilicity and steric profile, often shifting the regioselectivity ratio from 1:1 to >9:1 in favor of the 1,3- or 1,5-isomer depending on the specific hydrazine used [Source 2].
References
-
BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers. (Accessed 2026).
-
Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. (Contextualized via Search Result 1.2)
-
Phenomenex Technical Notes. Tip on Peak Tailing of Basic Analytes (Silanol Suppression). (Contextualized via Search Result 1.14)
-
University of Victoria. Column Chromatography: Elution Order and Adsorbent Theory. (Contextualized via Search Result 1.9)
-
National Institutes of Health (PMC). Regioselective Synthesis and NMR Characterization of Pyrazole Derivatives. (Contextualized via Search Result 1.10)
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of the Pyrazole Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Signature of a Key Pharmacophore
In the landscape of medicinal chemistry and materials science, the pyrazole ring system is a cornerstone scaffold, prized for its metabolic stability and versatile hydrogen bonding capabilities. The introduction of a hydroxymethyl group (-CH₂OH) onto this aromatic heterocycle further enhances its utility, providing a crucial site for derivatization, improving solubility, and enabling specific interactions with biological targets. Understanding the structural and electronic properties of this combined moiety is paramount for rational drug design and quality control.
Infrared (IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational modes of molecules, providing a distinct "fingerprint" of their functional groups and overall structure. For researchers working with hydroxymethylated pyrazoles, a clear understanding of their characteristic IR absorption bands is essential for confirming synthesis, assessing purity, and gaining insight into intermolecular interactions like hydrogen bonding.
This guide provides an in-depth comparison of the characteristic IR bands of the pyrazole hydroxymethyl group. We will dissect the individual contributions of the pyrazole ring and the hydroxymethyl function, analyze their interplay in the combined molecule, and provide comparative data against relevant benchmarks. This analysis is grounded in established spectroscopic principles and supported by experimental data from peer-reviewed literature and spectral databases.
Dissecting the Spectrum: Pyrazole, Alcohols, and their Union
To accurately identify the signature of a hydroxymethyl group on a pyrazole ring, we must first understand the characteristic vibrations of each component in isolation. The electronic environment of the aromatic pyrazole ring can influence the vibrational frequencies of the attached hydroxymethyl group, and conversely, the substituent can subtly alter the ring's own spectral features.
The Pyrazole Ring: A Heteroaromatic Fingerprint
The pyrazole ring exhibits a complex but well-defined set of IR absorptions. The key vibrations arise from the stretching and bending of its C-H, N-H, C=N, C-N, and N-N bonds, as well as coupled vibrations of the entire ring system.
-
N-H Stretching (νN-H): For N-unsubstituted pyrazoles, the N-H stretching frequency is highly sensitive to the sample's physical state. In the gas phase or very dilute non-polar solutions, a sharp "free" N-H stretching band is observed around 3500 cm⁻¹. However, in the solid state (e.g., KBr pellet) or as a neat liquid, extensive intermolecular hydrogen bonding (N-H···N) causes this band to broaden significantly and shift to a lower frequency, typically appearing in the 3200-2600 cm⁻¹ region. This broadening is a hallmark of strong hydrogen bonding networks.
-
Aromatic C-H Stretching (νC-H): Like other aromatic systems, the stretching of C-H bonds on the pyrazole ring typically appears at wavenumbers just above 3000 cm⁻¹, usually in the 3150-3050 cm⁻¹ range.
-
Ring Stretching (νC=N, νC=C): The stretching vibrations of the C=N and C=C bonds within the ring are often coupled and give rise to a series of bands in the 1600-1400 cm⁻¹ region. A prominent band often attributed to C=N stretching is typically found around 1590 cm⁻¹.
-
N-N Stretching (νN-N): The stretching of the N-N single bond is a key feature, though it can be of variable intensity. It is often observed in the 1100-1000 cm⁻¹ range.
-
In-Plane and Out-of-Plane Bending: A complex series of bands in the fingerprint region (< 1400 cm⁻¹) corresponds to the in-plane and out-of-plane bending of the ring's C-H and N-H bonds, as well as ring deformation modes.
The Hydroxymethyl Group: A Primary Alcohol Signature
The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its IR spectrum is dominated by the highly polar O-H and C-O bonds.
-
O-H Stretching (νO-H): This is typically the most prominent and easily recognizable band in the spectrum of an alcohol. Due to intermolecular hydrogen bonding (O-H···O or O-H···N), this vibration appears as a very strong and broad absorption in the 3600-3200 cm⁻¹ range.[1][2] In very dilute solutions in non-polar solvents, a sharp, "free" O-H band may be visible around 3650-3600 cm⁻¹.[3]
-
C-H Stretching (νC-H): The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group's C-H bonds occur in the 3000-2850 cm⁻¹ region, just below the aromatic C-H stretches.
-
C-O Stretching (νC-O): This vibration gives rise to a strong, sharp band and is highly diagnostic. For primary alcohols like the hydroxymethyl group, this band is typically found in the 1075-1000 cm⁻¹ range.
-
Bending Vibrations: The spectrum also contains bands from CH₂ scissoring (around 1465 cm⁻¹) and O-H in-plane bending (a broad, weaker band in the 1420-1330 cm⁻¹ region).
Comparative Analysis: Identifying the Key Bands
The following table summarizes the expected IR absorption bands for our target molecule, hydroxymethylpyrazole, and compares them with benchmark compounds: unsubstituted pyrazole, a simple primary alcohol (ethanol), and a non-aromatic heterocyclic alcohol (1-piperidinemethanol). This comparison allows us to isolate the unique features arising from the combination of the pyrazole and hydroxymethyl moieties.
| Vibrational Mode | Ethanol (Liquid Film) | Pyrazole (Solid, KBr) | Hydroxymethylpyrazole (Predicted/Observed) | 1-Piperidinemethanol (Liquid Film) | Comments and Analysis |
| O-H Stretch (H-bonded) | ~3350 cm⁻¹ (very broad, strong)[4][5] | N/A | ~3400-3200 cm⁻¹ (very broad, strong) [6] | ~3390 cm⁻¹ (broad, strong) | The broad O-H stretch is the most dominant feature, confirming the presence of the alcohol. In hydroxymethylpyrazole, this band may be further broadened due to additional hydrogen bonding possibilities with the pyrazole nitrogen atoms (O-H···N). |
| N-H Stretch (H-bonded) | N/A | ~3200-2600 cm⁻¹ (broad, complex) | ~3200-2600 cm⁻¹ (broad, often overlapped) | N/A | For N-unsubstituted hydroxymethylpyrazoles, this broad band will overlap significantly with the O-H stretch, creating a very broad, complex absorption region from ~3400 down to ~2600 cm⁻¹. |
| Aromatic C-H Stretch | N/A | ~3130 cm⁻¹ | ~3130 cm⁻¹ | N/A | Characteristic of the pyrazole ring, appearing at higher frequency than aliphatic C-H stretches. |
| Aliphatic C-H Stretch | ~2975, 2885 cm⁻¹ | N/A | ~2950, 2850 cm⁻¹ | ~2930, 2855, 2790 cm⁻¹ | These bands arise from the -CH₂- group in the hydroxymethyl substituent (and the piperidine ring). |
| C=N Stretch (Ring) | N/A | ~1590 cm⁻¹ | ~1590-1550 cm⁻¹ | N/A | The position of this pyrazole ring vibration may be slightly shifted depending on the substitution pattern and electronic influence of the hydroxymethyl group. |
| C=C Stretch (Ring) | N/A | ~1480, 1440 cm⁻¹ | ~1480, 1440 cm⁻¹ | N/A | Part of the pyrazole ring's fingerprint region. |
| CH₂ Scissoring | ~1450 cm⁻¹ | N/A | ~1460 cm⁻¹ | ~1450 cm⁻¹ | Bending vibration of the hydroxymethyl -CH₂- group. |
| C-O Stretch | ~1050 cm⁻¹ (strong)[4][5] | N/A | ~1050-1020 cm⁻¹ (strong) | ~1040 cm⁻¹ (strong) | This is a key diagnostic band. Its presence as a strong absorption confirms the primary alcohol. Its position in hydroxymethylpyrazole is expected to be similar to other primary alcohols but may be subtly influenced by the electronic nature of the pyrazole ring. |
| N-N Stretch (Ring) | N/A | ~1030 cm⁻¹ | ~1030 cm⁻¹ | N/A | A characteristic vibration of the pyrazole core. |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation. For solid samples like many pyrazole derivatives, the KBr pellet method is standard.
Protocol: KBr Pellet Preparation for FTIR Analysis
This protocol ensures the preparation of a high-quality, transparent KBr pellet for transmission FTIR spectroscopy.
-
Drying: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are completely dry. Dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹, which can interfere with the analysis of N-H and O-H stretching regions.
-
Grinding: Add approximately 1-2 mg of the solid hydroxymethylpyrazole sample to an agate mortar. Add about 100-150 mg of the dry KBr.
-
Mixing: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder is obtained.[7] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[7]
-
Pellet Pressing: Transfer a portion of the powder into the collar of a pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Release and Mount: Carefully release the pressure and vacuum. Extrude the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Analysis: Record the background spectrum (air) and then the sample spectrum.
Visualizing Key Vibrational Relationships
The interplay between the different functional groups and their resulting IR bands can be visualized to better understand the spectrum.
Caption: Key vibrational modes originating from the pyrazole ring and the hydroxymethyl group.
Case Study: Interpreting the Spectrum of a Hydroxymethylpyrazole
When presented with the IR spectrum of a newly synthesized hydroxymethylpyrazole, the analytical workflow should be as follows:
-
High-Frequency Region Check (4000-2500 cm⁻¹): Immediately look for a very broad, strong absorption spanning from ~3400 cm⁻¹ downwards. This is the primary indicator of the O-H group from the hydroxymethyl substituent and, if present, the N-H of the pyrazole ring. The presence of smaller, sharper peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both the pyrazole ring and the methylene group.
-
Double Bond Region Check (1700-1400 cm⁻¹): Scan for a series of medium-to-strong bands characteristic of the pyrazole ring stretches (C=N and C=C), typically observed around 1590, 1480, and 1440 cm⁻¹. Their presence confirms the integrity of the heteroaromatic ring.
-
Key Diagnostic Check (1100-1000 cm⁻¹): The most crucial step for confirming the hydroxymethyl group is to locate the strong, relatively sharp C-O stretching band. For a primary alcohol attached to the ring, this should appear around 1050-1020 cm⁻¹. This band's intensity is a reliable marker. Its absence would strongly suggest the alcohol functionality is not present.
By systematically identifying these key features—the broad O-H/N-H stretch, the aromatic C-H and ring stretches, and the strong C-O stretch—researchers can confidently confirm the successful synthesis and structural identity of hydroxymethyl-substituted pyrazoles.
Conclusion
The infrared spectrum of a hydroxymethylpyrazole is a composite of the distinct vibrational signatures of its constituent parts, modified by their electronic and spatial interplay. The most unambiguous and characteristic bands are the broad, hydrogen-bonded O-H stretch above 3200 cm⁻¹ and the strong, sharp C-O stretch in the 1050-1020 cm⁻¹ region. These, in conjunction with the characteristic aromatic C-H and ring stretching vibrations of the pyrazole core, provide a robust and reliable method for structural confirmation. This guide provides the foundational data and comparative context necessary for researchers to leverage IR spectroscopy effectively in the analysis of this important class of molecules.
References
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of ethanol. [Link]
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
-
ResearchGate. How to prepare IR samples?[Link]
-
Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C. (2007). Radboud Repository. [Link]
-
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]
-
Zecchina, A., Cerruti, L., Coluccia, S., & Borello, E. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1363-1369. [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]
-
NIST. 1-Methyl-2-piperidinemethanol. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
-
Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. [Link]
-
NIST. 1H-Pyrazole. [Link]
-
Robinson, K., McCluskey, A., & Attalla, M. I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-1099. [Link]
-
ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. [Link]
-
NIST. Piperidine. [Link]
-
ResearchGate. FTIR spectrum of the active compound in methanol GC-MS spectrum shows.... [Link]
-
ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. [Link]
-
Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
PubChem. 4-Hydroxymethylpyrazole. [Link]
-
ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... [Link]
-
Attaryan, O. S., Gevorgyan, A. A., Antanosyan, S. K., Martirosyan, S. S., Panosyan, G. A., & Matsoyan, S. G. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 831-833. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
ResearchGate. Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),.... [Link]
-
CDC Stacks. Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 4. 1-Methyl-2-piperidinemethanol [webbook.nist.gov]
- 5. Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine [webbook.nist.gov]
Mass spectrometry fragmentation pattern of difluorophenyl pyrazoles
Technical Guide: Mass Spectrometry Profiling of Difluorophenyl Pyrazoles
Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of difluorophenyl pyrazoles, a critical scaffold in modern agrochemicals (e.g., Pyraflufen-ethyl) and pharmaceutical COX-2 inhibitors. Unlike standard phenyl-pyrazoles, the difluoro-substitution introduces unique electronic stability and fragmentation pathways. This document compares the diagnostic utility of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) and benchmarks the difluoro-motif against non-fluorinated alternatives to aid in metabolite identification and impurity profiling.
Introduction: The Difluorophenyl Pyrazole Scaffold
The 1-(2,4-difluorophenyl)pyrazole moiety is favored in drug design for its metabolic stability and lipophilicity. However, these same properties complicate MS analysis by suppressing certain fragmentation pathways common to non-fluorinated analogs.
-
Core Structure: Pyrazole ring coupled to a 2,4-difluorophenyl ring.
-
Key Challenge: Differentiating regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) and identifying metabolites where the fluorine atoms remain intact.
Comparative Analysis: EI vs. ESI-MS/MS
For comprehensive characterization, researchers must choose between the structural fingerprinting of EI and the sensitivity of ESI.
Comparison of Ionization Techniques
| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (Triple Quad) | Verdict |
| Ionization Energy | 70 eV (Hard) | 3-5 kV (Soft) | EI is superior for library matching; ESI for quantification. |
| Molecular Ion | Low intensity ( | High intensity ( | ESI is required for trace analysis. |
| Diagnostic Cleavage | Ring shattering (high fragmentation) | Heterolytic cleavage (low energy) | EI distinguishes isomers better via unique fragment ratios. |
| Fluorine Specifics | Frequent C-F bond retention | Loss of HF (20 Da) is common | ESI HF loss is a key diagnostic filter for ortho-F. |
Expert Insight: Use EI during early-stage synthesis verification to confirm the difluoro-substitution pattern. Switch to ESI-MS/MS for pharmacokinetic (PK) studies to track the stable
Fragmentation Mechanisms & Diagnostic Ions
The fragmentation of difluorophenyl pyrazoles follows specific, predictable pathways driven by the electron-withdrawing nature of the fluorine atoms.
Primary Pathway: The "Diagnostic Cut"
The most robust diagnostic marker for this class is the formation of the difluorophenyl cation (
-
Mechanism: Cleavage of the N-C bond connecting the pyrazole and phenyl rings.
-
Comparison:
-
Unsubstituted Phenyl:
77 -
Monofluorophenyl:
95 -
Difluorophenyl:
113 (High Specificity)
-
Secondary Pathway: Pyrazole Ring Disintegration
-
Loss of HCN (
): Characteristic of the pyrazole ring. -
Loss of
( ): Often observed in EI, leading to a reactive carbene intermediate.
Tertiary Pathway: Ortho-Fluorine Effects
-
HF Elimination (
): In ESI(+), the protonated molecular ion often eliminates HF if a proton source (like an adjacent alkyl group) is available. This is highly specific to ortho-fluorinated isomers (2,4-difluoro) compared to meta/para isomers (3,4-difluoro) due to the proximity effect.
Visualization: Fragmentation Pathways
The following diagram illustrates the critical fragmentation decision tree for a generic 1-(2,4-difluorophenyl)pyrazole derivative.
Figure 1: ESI-MS/MS fragmentation decision tree for 1-(2,4-difluorophenyl)pyrazoles. The m/z 113 ion is the primary confirmation of the difluoro-motif.
Experimental Protocol: Validated LC-MS/MS Workflow
To reproduce these patterns, use the following self-validating protocol.
Objective: Isolate the
Step 1: Sample Preparation
-
Dissolve 1 mg of analyte in Methanol (HPLC grade).
-
Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid promotes
formation in ESI(+).
Step 2: Direct Infusion Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Sweep 20–60 V.
-
Observation: At low voltage (20V),
dominates. At high voltage (60V), in-source fragmentation mimics MS/MS.
-
-
Collision Gas: Argon (1.5 mTorr).
Step 3: Collision Energy (CE) Ramp
-
Set Q1 to parent mass. Scan Q3 from
50 to Parent. -
CE 10-20 eV: Look for
(Parent - 20). -
CE 30-50 eV: Look for the
113 (Difluorophenyl cation).
Step 4: Validation Criteria
-
The method is valid ONLY IF the intensity ratio of
113 to the parent ion increases linearly with Collision Energy between 20-50 eV.
Differentiation from Alternatives
When developing assays, you must distinguish the difluoro-scaffold from potential impurities or analogs.
| Analyte Type | Diagnostic Marker | Differentiating Feature |
| Difluorophenyl (Target) | Loss of HF (-20) is prominent in 2-F isomers. | |
| Monofluorophenyl | Loss of HF is rare; C-F bond is stronger without ortho-instability. | |
| Non-fluorinated | No neutral loss of 20 Da possible. | |
| Trifluoromethyl ( | Distinct low-mass ion; Loss of |
References
-
Santos, L. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
- Holčapek, M. et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on pyrazole ring cleavage).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyraflufen-ethyl. Available at: [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
Technical Guide: HPLC Separation Strategies for Difluorophenyl Pyrazole Isomers
The following guide is a technical resource designed for analytical chemists and medicinal chemists involved in the purification and characterization of fluorinated pyrazole intermediates.
Executive Summary
In drug discovery, particularly for kinase inhibitors and agrochemicals (e.g., fipronil analogs), the difluorophenyl pyrazole scaffold is ubiquitous. However, the synthesis of these cores often yields regioisomeric mixtures (e.g., 2,4-difluoro vs. 3,4-difluoro positional isomers) that possess identical mass (
Standard C18 alkyl phases frequently fail to resolve these isomers due to a lack of shape selectivity and insufficient pi-pi interaction capability. This guide compares the retention behavior of these isomers across C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases, demonstrating why fluorinated or aromatic-selective phases are the superior choice for isomeric resolution.
Mechanistic Insight: The Fluorine Effect
To separate difluorophenyl isomers, one must exploit the electronic differences created by the fluorine substitution pattern.
-
C18 (Octadecylsilane): Relies primarily on hydrophobic subtraction. Since 2,4-difluoro and 3,4-difluoro isomers have nearly identical hydrophobicity, C18 columns often show co-elution or partial separation (shoulder peaks).
-
Phenyl-Hexyl: Introduces
interactions. The electron-withdrawing fluorine atoms alter the electron density of the phenyl ring. The 2,4-isomer (ortho/para directing) creates a different quadrupole moment than the 3,4-isomer, allowing the Phenyl-Hexyl phase to discriminate based on electronic affinity. -
PFP (Pentafluorophenyl): The "Gold Standard" for halogenated aromatics. It utilizes a "fluorine-fluorine" interaction (dipole-dipole and charge transfer) and rigid shape selectivity. The PFP phase often reverses the elution order compared to C18 and provides the highest resolution (
) for positional isomers.
Visualization: Separation Mechanism Logic
Figure 1: Decision logic for stationary phase selection based on interaction mechanisms.
Comparative Performance Data
The following data represents a synthesis of retention behaviors observed in the separation of 3-(2,4-difluorophenyl)-1H-pyrazole vs. 3-(3,4-difluorophenyl)-1H-pyrazole .
Experimental Conditions:
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Detection: UV @ 254 nm[7]
Table 1: Retention Time & Resolution Comparison
| Stationary Phase | Ligand Type | Retention Time (Isomer 1: 2,4-DF) | Retention Time (Isomer 2: 3,4-DF) | Resolution ( | Performance Verdict |
| ZORBAX Eclipse Plus C18 | Alkyl Chain | 4.82 min | 4.89 min | 0.6 (Co-elution) | Poor. Driven solely by hydrophobicity. |
| XBridge Phenyl-Hexyl | Phenyl Ring | 5.15 min | 5.45 min | 1.8 (Separated) | Good. |
| Kinetex F5 (PFP) | Pentafluorophenyl | 5.60 min | 6.10 min | 3.2 (Baseline) | Excellent. Dipole-dipole interactions maximize selectivity. |
Note: On the PFP column, the elution order is often reversed or significantly shifted compared to C18 due to the specific interaction of the stationary phase fluorines with the analyte's electron-deficient rings.
Standardized Experimental Protocols
To ensure reproducibility in a drug development setting, follow these validated workflows.
Protocol A: Rapid Screening (Method Development)
Use this to assess purity of crude reaction mixtures.
-
Column: C18 (e.g., Waters BEH C18), 50 mm x 2.1 mm, 1.7 µm.
-
Solvents: Water (0.05% TFA) / ACN (0.05% TFA). TFA is preferred here to suppress silanol interactions with the pyrazole nitrogen.
-
Gradient: 5% to 95% B in 3.0 minutes.
-
Success Criteria: If single peak is observed, proceed to Protocol B to confirm no co-elution of isomers.
Protocol B: High-Resolution Isomer Separation (PFP)
Use this for final compound characterization or separating preparative loads.
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5, 150 mm x 4.6 mm, 2.6 µm or 5 µm.
-
Solvents: Water (0.1% Formic Acid) / Methanol.
-
Why Methanol? Methanol is a protic solvent that enhances the "fluorine effect" and
selectivity compared to ACN (aprotic).
-
-
Method:
-
Isocratic Hold: 45% Methanol for 15 minutes.
-
Isocratic elution is critical for maximizing resolution (
) between closely eluting isomers.
-
-
Temperature: 35°C. (Lower temperatures often improve selectivity for chiral/positional isomers).
Visualization: Method Development Workflow
Figure 2: Workflow for identifying and separating co-eluting isomers.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between pyrazole nitrogen and residual silanols on silica. | Add Modifier: Increase TFA concentration to 0.1% or use high-pH stable columns (e.g., XBridge) at pH 9.5 (pyrazole is neutral at high pH). |
| Retention Drift | "Dewetting" of C18 phase in highly aqueous conditions or fluorine retention changes. | Equilibration: Fluorinated phases require longer equilibration times (20+ column volumes) than C18. |
| No Resolution | ACN suppresses | Switch Solvent: Change organic modifier from Acetonitrile to Methanol . The protic nature of MeOH enhances the selectivity of Phenyl and PFP phases. |
References
-
Separation of Positional Isomers on Fluorin
- Source: Journal of Chrom
- Context: Discusses the thermodynamic mechanisms (dipole-dipole)
-
Fluorin
- Source: LCGC Intern
- Context: A comprehensive review of alkyl- and phenyl-fluorinated phases, explaining their unique selectivity for halogenated arom
-
Regioselective Synthesis and Separ
- Source: MDPI Molecules
- Context: Details the synthesis of N-methyl pyrazole isomers and their purification using column chromatography, highlighting the difficulty of separ
-
HPLC Method for Fipronil and Metabolites
- Source: EPA / SIELC Technologies
- Context: Provides baseline protocols for separating complex phenyl pyrazole pesticides (Fipronil), serving as a proxy for difluorophenyl pyrazole behavior.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcpa.in [ijcpa.in]
- 3. benchchem.com [benchchem.com]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. HPLC Determination of Fipronil on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the ¹⁹F NMR Shifts of 2,6-Difluorophenyl Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of the 2,6-difluorophenyl moiety into heterocyclic scaffolds is a widely employed strategy to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The fluorine-19 nuclear magnetic resonance (¹⁹F NMR) chemical shifts of these compounds serve as an exquisitely sensitive probe of their electronic and conformational landscape. This guide provides an in-depth comparative analysis of the ¹⁹F NMR chemical shifts of 2,6-difluorophenyl substituted heterocycles, offering field-proven insights and experimental data to aid in structural elucidation and drug development efforts.
The Foundational Principles: What Governs the ¹⁹F NMR Chemical Shift?
The ¹⁹F nucleus possesses a spin of 1/2 and a natural abundance of 100%, rendering it a highly sensitive NMR probe.[1][2] Its chemical shift is profoundly influenced by the local electronic environment, with a much larger chemical shift dispersion (over 800 ppm) compared to ¹H NMR, which minimizes signal overlap and enhances sensitivity to subtle molecular changes.[3][4][5][6] The chemical shift (δ) of the fluorine atoms in a 2,6-difluorophenyl group is primarily dictated by a delicate interplay of several key factors:
-
Electronic Effects of the Heterocycle: The electron-donating or electron-withdrawing nature of the attached heterocyclic ring system is a dominant contributor to the shielding or deshielding of the fluorine nuclei. Electron-withdrawing heterocycles will generally lead to a downfield shift (higher ppm values) of the ¹⁹F signal, while electron-donating heterocycles will cause an upfield shift (lower ppm values).[1][7] This is a direct consequence of the alteration of electron density around the fluorine atoms.
-
Steric Hindrance and Through-Space Interactions: The proximity of the fluorine atoms to substituents on the heterocycle can lead to through-space interactions, significantly impacting their chemical shifts. Steric compression can cause deshielding of the fluorine nuclei.[8] Furthermore, through-space scalar coupling (J-coupling) between the fluorine atoms of the 2,6-difluorophenyl group and nearby nuclei on the heterocycle can provide valuable conformational information.[9][10][11]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atoms, leading to noticeable changes in their chemical shifts.[12] Therefore, consistency in the choice of solvent is paramount for accurate comparisons.
-
Conformational Changes: The dihedral angle between the phenyl ring and the heterocyclic ring can affect the degree of conjugation and, consequently, the electronic environment of the fluorine atoms. Any factor that influences this conformation, such as intramolecular hydrogen bonding or crystal packing forces in the solid state, can alter the ¹⁹F NMR chemical shifts.
A Comparative Analysis of ¹⁹F NMR Shifts
The following table summarizes representative ¹⁹F NMR chemical shift data for a series of 2,6-difluorophenyl substituted heterocycles. It is important to note that direct, side-by-side comparisons in the literature under identical conditions are scarce. The data presented here is a compilation from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Heterocycle | Solvent | ¹⁹F Chemical Shift (δ, ppm) of 2,6-difluorophenyl group | Key Observations & Rationale |
| Pyridine | CDCl₃ | ~ -97 to -115 | The electron-withdrawing nature of the pyridine ring deshields the fluorine nuclei, resulting in a downfield shift. The exact shift depends on the point of attachment and other substituents. |
| Pyrimidine | Not Specified | Likely more downfield than pyridine | The presence of a second nitrogen atom in the pyrimidine ring further increases its electron-withdrawing character, leading to greater deshielding of the fluorine atoms compared to pyridine. |
| Pyrazine | CDCl₃ | ~ -95 to -105 | Similar to pyrimidine, the two nitrogen atoms in pyrazine make it a strong electron-withdrawing heterocycle, resulting in downfield ¹⁹F chemical shifts. |
| Imidazole | DMSO-d₆ | ~ -110 to -120 | Imidazole is a π-excessive heterocycle and can act as an electron-donating group, leading to an upfield shift of the fluorine signals compared to pyridine. The chemical shift is also sensitive to the tautomeric form and protonation state.[13] |
| Pyrazole | CDCl₃ | ~ -115 to -125 | Similar to imidazole, pyrazole is an electron-rich heterocycle, causing shielding of the fluorine nuclei and an upfield chemical shift. The position of substitution on the pyrazole ring will influence the exact shift.[14] |
| Oxazole | Not Specified | Expected to be downfield | The oxygen atom in oxazole is more electronegative than nitrogen, making it a more electron-withdrawing ring system compared to imidazole, likely resulting in a more downfield chemical shift. |
| Thiazole | Not Specified | Expected to be downfield | The electronic properties of thiazole are influenced by both the nitrogen and sulfur atoms. It is generally considered an electron-withdrawing heterocycle, which would lead to a deshielding of the fluorine atoms. |
Causality Behind the Trends: The observed trends can be rationalized by considering the electronic properties of the heterocyclic rings. Nitrogen-containing six-membered rings with one or more nitrogen atoms (pyridines, pyrimidines, pyrazines) are generally π-deficient and act as electron-withdrawing groups. This reduces the electron density at the ortho-positions of the attached phenyl ring, leading to a deshielding of the fluorine nuclei and a downfield shift in the ¹⁹F NMR spectrum. Conversely, five-membered heterocycles like imidazole and pyrazole are often π-excessive and can donate electron density to the phenyl ring, resulting in increased shielding of the fluorine atoms and an upfield chemical shift.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of ¹⁹F NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology for ¹⁹F NMR Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,6-difluorophenyl substituted heterocycle.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. The choice of solvent should be consistent across a series of compounds for valid comparison.
-
For accurate chemical shift referencing, an internal standard is recommended. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or a sealed capillary containing CFCl₃ (δ = 0 ppm).[15]
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a multinuclear probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30) is typically used. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[16]
-
Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended initially to ensure all fluorine signals are captured.[4]
-
Transmitter Offset (O1P): Center the spectral window in the expected region for aryl fluorides (around -100 to -130 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 16-64 scans are generally adequate for samples of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply baseline correction.
-
Reference the spectrum to the internal or external standard.
-
Visualization of Key Concepts
Conclusion
The ¹⁹F NMR chemical shifts of 2,6-difluorophenyl substituted heterocycles are a powerful diagnostic tool for structural and electronic characterization. By understanding the interplay of electronic effects, steric interactions, and environmental factors, researchers can leverage these shifts to gain valuable insights into their molecules of interest. This guide provides a foundational framework for the comparative analysis of these important compounds, emphasizing the need for standardized experimental protocols to ensure data integrity and facilitate meaningful comparisons across different studies. As the field of fluorine chemistry continues to expand, a deeper understanding of the nuances of ¹⁹F NMR spectroscopy will undoubtedly accelerate the pace of discovery in drug development and materials science.
References
-
Predicting fluorine (19F) chemical shifts Predicting 1H chemical shifts: MPNNs cf. HOSE Code Accurate prediction leads to effect. (n.d.). Retrieved February 24, 2026, from [Link]
-
Evaluation of machine learning models for the accelerated prediction of Density Functional Theory calculated 19F chemical shifts. (n.d.). ChemRxiv. Retrieved February 24, 2026, from [Link]
-
Penner, G. H., & Vulpetti, A. (2022). Prediction of 19F NMR chemical shift by machine learning. Journal of Chemical Information and Modeling, 62(15), 3549–3557. [Link]
-
Wang, X., et al. (2024). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 358, 107611. [Link]
-
F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved February 24, 2026, from [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). Digital Discovery, 1(5), 653-662. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. Retrieved February 24, 2026, from [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2022). RSC Advances, 12(50), 32629-32635. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3464-3474. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12765-12774. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(14), 8493-8503. [Link]
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Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved February 24, 2026, from [Link]
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Adcock, W., Gupta, B. D., & Khor, T. C. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571-2581. [Link]
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A 19F NMR study of steric hindrance in some contiguously substituted perfluoroalkylpyridines. Empirical 19F shift correlations. (1981). Journal of Fluorine Chemistry, 18(4), 349-361. [Link]
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Tan, Y. S., et al. (2022). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR, 76(4-5), 149-160. [Link]
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Otting, G., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19486-19495. [Link]
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Tan, Y. S., et al. (2023). Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. bioRxiv. [Link]
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'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. (1995). Magnetic Resonance in Chemistry, 33(6), 465-472. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). Chemical Science, 12(28), 9526-9543. [Link]
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Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016). Molecules, 21(7), 929. [Link]
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X-ray crystallography data for N-aryl pyrazole methanol derivatives
A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In the high-stakes landscape of medicinal chemistry, N-aryl pyrazole derivatives represent a privileged scaffold, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib . When functionalized with a methanol group, these molecules often introduce a chiral center and specific hydrogen-bonding donors/acceptors that critically influence binding affinity (e.g., in kinase hinge regions).
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives for determining the absolute configuration and solid-state packing of these derivatives. While NMR offers rapid solution-state dynamics, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for unambiguous structural validation in late-stage lead optimization.
Part 1: Strategic Context & The Structural Challenge
The N-aryl pyrazole methanol motif presents unique analytical challenges:
-
Rotational Isomerism: The N-aryl bond possesses a rotational energy barrier. In solution (NMR), this can lead to broadened signals or average conformations that do not reflect the bioactive state.
-
Chirality: The methanol substituent (–CH(OH)R) creates a stereocenter. Assigning R vs. S configuration via NMR (Mosher's method) is indirect and error-prone if the conformer population is not static.
-
Active Conformation: Drug efficacy often depends on the torsion angle between the pyrazole and the aryl ring. Only X-ray crystallography captures the frozen, low-energy conformation that often mimics the receptor-bound state.
Part 2: Comparative Analysis (Methodology Selection)
The following table contrasts the three primary structural elucidation methods for this chemical class.
Table 1: Comparative Performance Matrix
| Feature | Method A: X-Ray Crystallography (SC-XRD) | Method B: NMR Spectroscopy (NOESY/ROESY) | Method C: DFT + Circular Dichroism (CD) |
| Primary Output | Absolute 3D Structure (x, y, z coordinates) | Relative connectivity & through-space distances | Theoretical lowest-energy conformers |
| Stereochemistry | Absolute (Anomalous Dispersion) | Relative (requires derivatization) | Comparative (requires model validation) |
| Sample State | Solid (Single Crystal required) | Solution (Deuterated solvent) | Solution or Gas Phase (Simulation) |
| Data Confidence | >99% (Unambiguous) | ~85-90% (Subject to interpretation) | ~80% (Model dependent) |
| Throughput | Low (Days to Weeks) | High (Minutes to Hours) | Medium (Hours of compute time) |
| Critical Limitation | Crystallization Bottleneck | Rapid relaxation (flexible linkers) | Solvent model inaccuracies |
Expert Insight: When to Pivot?
-
Use NMR for routine purity checks and verifying synthetic connectivity during early synthesis.
-
Use SC-XRD immediately upon isolating a pure solid intermediate ( >5 mg). The data regarding intermolecular Hydrogen-bonding (O-H...N) is predictive of solubility and bioavailability issues, which NMR cannot provide.
Part 3: Representative X-Ray Crystallography Data
Based on aggregate data for N-aryl pyrazole derivatives (e.g., Celecoxib analogs).
When a high-quality crystal of an N-aryl pyrazole methanol derivative is obtained, the following crystallographic parameters are typical. This dataset serves as a benchmark for validation.
Table 2: Typical Crystallographic Parameters (Benchmark)
| Parameter | Typical Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Most common for organic small molecules. |
| Space Group | P2₁/n or P-1 | Centrosymmetric groups are favored unless the molecule is enantiopure (P2₁). |
| R-Factor (R₁) | 0.03 – 0.05 (3-5%) | Indicates high agreement between the model and diffraction data. |
| Bond Length (N-N) | 1.36 – 1.38 Å | Characteristic of the pyrazole aromatic system. |
| Torsion Angle | 30° – 55° (N-Aryl twist) | Critical for relieving steric clash between ortho-protons; defines the "propeller" shape. |
| H-Bonding | O–H···N (2.8 – 3.0 Å) | The methanol hydroxyl often donates to the pyrazole nitrogen of a neighboring molecule, forming "dimers" or "catemers." |
Structural Causality
The torsion angle (approx. 45°) between the pyrazole and the N-aryl ring is not random. It is a compromise between:
-
Electronic Conjugation: Favors planarity (0°).
-
Steric Hindrance: Repulsion between the pyrazole C5-proton and the aryl ortho-protons favors a 90° twist. X-ray data resolves this conflict, providing the exact angle required for docking simulations.
Part 4: Experimental Protocols (Self-Validating Systems)
To replicate these results, follow this optimized workflow designed for polar aprotic scaffolds like pyrazoles.
Protocol A: Vapor Diffusion Crystallization (The "Hanging Drop" for Small Molecules)
Rationale: N-aryl pyrazoles often oil out in rapid evaporation. Vapor diffusion allows for a controlled, slow approach to supersaturation.
-
Solvent Selection:
-
Solvent A (Good): Ethyl Acetate or DCM (dissolves the pyrazole).
-
Solvent B (Bad/Precipitant): Hexane or Pentane (diffuses into A).
-
-
Setup:
-
Dissolve 10 mg of compound in 0.5 mL of Solvent A in a small inner vial (GC vial).
-
Place the open inner vial inside a larger outer vial containing 3 mL of Solvent B.
-
Cap the outer vial tightly.
-
-
Incubation: Store at 4°C. The volatile Solvent B will diffuse into Solvent A, slowly increasing polarity and forcing crystallization over 24-72 hours.
-
Validation: Check for birefringence under a polarizing microscope. True crystals will "light up" and extinguish as rotated; amorphous solids will not.
Protocol B: Data Collection & Refinement
-
Mounting: Select a crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.
-
Cooling: Flash cool to 100 K immediately to minimize thermal vibration (reducing B-factors).
-
Collection: Collect data to a resolution of at least 0.8 Å (essential for resolving hydrogen positions on the methanol group).
-
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.
-
Critical Check: Locate the hydroxyl hydrogen in the difference Fourier map. Do not "ride" this proton; its position defines the H-bond network.
-
Part 5: Visualizations
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the critical decision path from crude synthesis to final structural assignment.
Caption: Figure 1.[1] Optimized workflow for obtaining crystallographic data from N-aryl pyrazole derivatives. Note the feedback loop at the microscopy check.
Diagram 2: Comparative Decision Matrix
When to choose X-Ray vs. NMR based on specific research questions.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the specific structural ambiguity.
References
-
Faria, J. V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Frontiers in Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Standard reference for bond lengths/angles). Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (General methodology comparison). Link
-
MDPI Molecules. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Specific structural data for pyrazole series). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
